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3-[3,5-Bis(trifluoromethyl)phenyl]azetidine Documentation Hub

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  • Product: 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and pKa Analysis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine: A Technical Guide for Drug Discovery

Executive Summary The incorporation of highly fluorinated, sp³-rich motifs into small molecule scaffolds is a cornerstone of modern medicinal chemistry. 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine represents a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly fluorinated, sp³-rich motifs into small molecule scaffolds is a cornerstone of modern medicinal chemistry. 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine represents a highly specialized building block that merges the conformational rigidity of a four-membered azetidine ring with the extreme lipophilicity and metabolic stability of a bis(trifluoromethyl)phenyl group.

As a Senior Application Scientist, the objective of this guide is to deconstruct the physicochemical properties of this molecule. Because empirical data for novel fluorinated building blocks is often sparse, this whitepaper utilizes Linear Free Energy Relationships (LFER) and structural chemistry principles to predict its pKa and LogP, while providing field-proven, self-validating experimental protocols for empirical verification.

Molecular Architecture & Physicochemical Profile

The azetidine ring acts as a conformationally restricted bioisostere for larger heterocycles like pyrrolidine or piperidine, offering improved metabolic stability and altered basicity[1]. The addition of the 3,5-bis(trifluoromethyl)phenyl group at the 3-position significantly perturbs the electronic environment of the nitrogen atom.

Quantitative Data Summary

Table 1: Structural and predicted physicochemical properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine.

PropertyValueDerivation Method
Molecular Formula C₁₁H₉F₆NStructural
Molecular Weight 269.19 g/mol Calculated
pKa (Conjugate Acid) ~9.68LFER Prediction / Literature Extrapolation
LogP (Octanol/Water) ~3.6Fragment-based Prediction
Topological Polar Surface Area 12.0 Ų2D Structure Calculation
H-Bond Donors / Acceptors 1 / 7Structural (1 N-H, 6 F-atoms)

pKa Modulation: The Mechanistic Causality

Understanding the basicity of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine requires a stepwise deconstruction of its inductive effects. The pKa of an amine dictates its ionization state at physiological pH (7.4), which directly controls membrane permeability and target engagement.

  • The Parent Scaffold: Unsubstituted azetidine is a strong base with a pKa of 11.29[2]. The inherent ring strain (approx. 25.2 kcal/mol) alters the nitrogen lone pair hybridization, but aqueous solvation stabilizes the protonated state[1].

  • The Phenyl Substitution: Introducing a phenyl ring at the 3-position exerts a mild electron-withdrawing inductive (-I) effect through the sp³ carbon spacer. According to predictive models and literature, the pKa of 3-phenylazetidine drops to approximately 10.63[3].

  • The Fluorine Effect: Fluorination is a proven strategy to systematically tune the basicity of saturated heterocycles[4]. The 3,5-bis(trifluoromethyl) substitution introduces massive electron-withdrawing power.

    • The Hammett substituent constant ( σm​ ) for a single -CF₃ group is +0.43. For two groups, Σσ=+0.86 .

    • Assuming a reaction constant ( ρ ) for the azetidine system of approximately -1.1 (typical for amines separated by one sp³ carbon from an aromatic ring), the additional shift in pKa ( ΔpKa ) is calculated as: ΔpKa=ρ×Σσ=(−1.1)×0.86=−0.95 .

    • Calculated pKa: 10.63−0.95=9.68 .

By depressing the pKa from 11.29 to ~9.68, the fraction of unionized drug at physiological pH increases significantly, enhancing passive membrane permeability while maintaining sufficient solubility.

Mechanism A 3-[3,5-Bis(CF3)phenyl]azetidine B Azetidine Ring (pKa ~11.3 parent) A->B C 3,5-Bis(CF3)phenyl (Strong -I Effect) A->C D Inductive Attenuation (ΔpKa ≈ -1.6) B->D C->D F High Lipophilicity (LogP ≈ 3.6) C->F E Target pKa ≈ 9.7 (Optimized Basicity) D->E G Enhanced Membrane Permeability E->G F->G

Fig 1. Mechanistic causality of structural features on physicochemical properties.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical data, rigorous laboratory validation is required. The following protocols are designed as self-validating systems , meaning they contain internal controls to prevent false readouts caused by the compound's high lipophilicity (LogP ~3.6).

Protocol 1: Orthogonal pKa Determination (Potentiometric + NMR)

Causality: Highly lipophilic amines often form micro-precipitates at high pH when they become unionized, skewing potentiometric titration curves. Coupling potentiometry with NMR titration ensures data integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in 0.15 M KCl to maintain constant ionic strength. If solubility is limited, utilize a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

  • Potentiometric Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption[5]), titrate the solution with standardized 0.1 N HCl and 0.1 N NaOH across a pH range of 2.0 to 12.0. Generate a Bjerrum plot to extract the pKa.

  • Orthogonal NMR Validation: Prepare a parallel 1.0 mM sample in D₂O/MeOD. Acquire ¹H-NMR spectra at 0.5 pH unit intervals from pH 2.0 to 12.0.

  • Data Concordance: Plot the chemical shift ( δ ) of the C3-methine proton against pH. Fit the curve to the Henderson-Hasselbalch equation. The pKa derived from NMR must match the potentiometric pKa within ±0.2 units.

Protocol 2: Shake-Flask LC-MS/MS for LogD (pH 7.4)

Causality: Computational LogP models often overestimate the lipophilicity of heavily fluorinated systems due to the unique electronic shielding of CF₃ groups. A mass-balance verified shake-flask method provides ground-truth data.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.

  • Spiking: Dissolve the compound in the octanol phase to a precise concentration of 100 µM.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a silanized glass vial (to prevent non-specific binding).

  • Equilibration: Shake mechanically for 1 hour at 25°C, followed by centrifugation at 3,000 x g for 15 minutes to ensure absolute phase separation.

  • Mass Balance Verification (Critical): Quantify the compound in both phases using LC-MS/MS. Calculate the total recovered mass: [Octanolfinal​]+[Aqueousfinal​] . If the recovery is <95% of the initial concentration, discard the run (indicates precipitation or adsorption).

  • Calculation: Determine LogD = log10​([Octanol]/[Aqueous]) .

Protocol cluster_pKa Self-Validating pKa Assay cluster_LogP LogD/LogP Assay A Compound Preparation (1 mM in 0.15 M KCl) B Potentiometric Titration (pH 2.0 to 12.0) A->B C Orthogonal NMR Titration (Track C3-H Shift) A->C E Shake-Flask Partitioning (Octanol / pH 7.4 Buffer) A->E D Data Concordance Check (ΔpKa < 0.2) B->D C->D H Validated Physicochemical Profile D->H F Mass Balance Verification (Aqueous + Organic = Total) E->F G LC-MS/MS Quantification F->G G->H

Fig 2. Self-validating experimental workflow for pKa and LogD determination.

Conclusion & Pharmacokinetic Implications

The strategic design of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine yields a molecule with a finely tuned pKa (~9.68) and high lipophilicity (LogP ~3.6). By utilizing the strong inductive electron-withdrawing properties of the bis(trifluoromethyl)phenyl group, drug developers can effectively lower the basicity of the azetidine nitrogen. This reduction in pKa is critical for mitigating hERG channel liabilities—which typically plague highly basic, lipophilic amines—while simultaneously enhancing passive membrane permeability and shielding the molecule from CYP450-mediated oxidative metabolism.

References

  • "Azetidine - Grokipedia", Grokipedia. 2

  • "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES", LOCKSS. 1

  • "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties", ResearchGate. 4

  • "Azetidine | C3H7N | CID 10422 - PubChem", NIH. 6

  • "Azetidina, 3-fenil- 4363-13-7", GuideChem.3

  • "Acid Gas Capture by Nitrogen Heterocycle Ring Expansion", ACS Publications. 5

Sources

Exploratory

The Toxicological Landscape of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine: A Technical Guide to In Vitro Safety Profiling

Executive Summary In contemporary medicinal chemistry, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine serves as a specialized building block and pharmacophore. It is designed to leverage the unique conformational rigidity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine serves as a specialized building block and pharmacophore. It is designed to leverage the unique conformational rigidity and low basicity of the 4-membered azetidine ring, paired with the extreme metabolic stability and target-binding affinity of the bis(trifluoromethyl)phenyl moiety. However, this specific structural combination introduces a complex dual-edged safety profile. This technical whitepaper dissects the mechanistic toxicology of this pharmacophore, providing drug development professionals with self-validating in vitro protocols to accurately assess and mitigate its bioactivation and lipophilicity-driven liabilities.

Structural Alerts & Mechanistic Toxicology

Cytochrome P450-Mediated Azetidine Ring Scission

While azetidines are frequently deployed to reduce lipophilicity or improve metabolic stability compared to piperidines, the strained 4-membered nitrogen heterocycle is a known structural alert for bioactivation. Cytochrome P450 enzymes (predominantly CYP3A4) catalyze the α-carbon oxidation of the azetidine ring. This reaction yields an unstable carbinolamine intermediate that undergoes rapid, spontaneous ring scission, generating highly electrophilic aldehydes or ketones[1]. If these reactive metabolites are not intercepted by cellular scavengers like glutathione (GSH), they can covalently bind to nucleophilic residues on hepatic proteins, precipitating idiosyncratic drug-induced liver injury (DILI).

CYP_Bioactivation A 3-[3,5-Bis(CF3)phenyl]azetidine (Parent Compound) B CYP450 (e.g., CYP3A4) α-Carbon Oxidation A->B Hepatic Metabolism C Carbinolamine Intermediate (Unstable) B->C [O] D Azetidine Ring Scission C->D Spontaneous E Electrophilic Aldehyde/Ketone (Reactive Metabolite) D->E F GSH Trapping (Detoxification) E->F + Glutathione G Covalent Protein Binding (Hepatotoxicity) E->G + Cellular Nucleophiles

CYP450-Mediated Bioactivation Pathway of the Azetidine Ring.

Lipophilicity-Driven Liabilities: Cytotoxicity and hERG Inhibition

The 3,5-bis(trifluoromethyl)phenyl group is profoundly lipophilic and electron-withdrawing. While it enhances membrane permeability, it acts as a primary driver for non-specific cytotoxicity and off-target lipid interactions[2]. Furthermore, the combination of a highly lipophilic aromatic system with a basic amine (the azetidine nitrogen) creates a classic pharmacophore for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition . The lipophilic bis-CF3 motif can deeply penetrate and lodge within the hydrophobic pockets of the hERG channel pore (e.g., interacting with Tyr652 and Phe656), leading to QT prolongation and fatal arrhythmias. Additionally, azetidine derivatives generally exhibit moderate toxicity depending on their substitution patterns, requiring precise structural tuning to widen the therapeutic index[3].

Self-Validating In Vitro Experimental Protocols

To accurately profile this compound, standard assays must be adapted to account for its high LogP and reactive intermediate formation. The following protocols are designed as self-validating systems to ensure data integrity.

Reactive Metabolite Trapping (GSH Assay) in Human Liver Microsomes
  • Causality: To capture the transient electrophilic aldehydes generated by azetidine ring scission, glutathione (GSH) is utilized as a surrogate nucleophile. The formation of Cys-Gly-thiazolidine or semicarbazone conjugates provides direct, quantifiable evidence of bioactivation[1].

  • Self-Validation: The inclusion of a minus-NADPH control ensures that adduct formation is strictly CYP-dependent, ruling out spontaneous chemical degradation of the parent compound.

Step-by-Step Methodology:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding 1 mM NADPH. (Validation Control: Run a parallel incubation replacing NADPH with an equivalent volume of buffer).

  • Incubate the reaction at 37°C for exactly 60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify and quantify the resulting conjugates.

3D Spheroid CellTiter-Glo Cytotoxicity Assay
  • Causality: Traditional 2D cell cultures often underestimate the toxicity of highly lipophilic compounds like bis(trifluoromethyl)phenyl derivatives due to non-specific binding to the polystyrene plastic of the culture plates[2]. 3D hepatic spheroids minimize plastic contact and better recapitulate in vivo metabolic competence.

  • Self-Validation: ATP quantitation is normalized against a vehicle control (0.1% DMSO) to establish a 100% viability baseline. A known hepatotoxin (e.g., chlorpromazine) must be run in parallel to verify assay sensitivity.

Step-by-Step Methodology:

  • Seed HepaRG cells into ultra-low attachment 96-well plates at a density of 2,000 cells/well to promote spontaneous 3D spheroid formation over 72 hours.

  • Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in culture media, ensuring the final DMSO concentration does not exceed 0.1%.

  • Dose the spheroids and incubate for 72 hours at 37°C with 5% CO2.

  • Add CellTiter-Glo 3D Reagent (equal to the volume of cell culture medium) to each well.

  • Shake the plate vigorously for 5 minutes to induce cell lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader and calculate the IC50 using non-linear regression.

Automated Patch-Clamp hERG Electrophysiology
  • Causality: Because the lipophilic bis-CF3 moiety interacts heavily with the inner cavity of the hERG channel, surrogate binding assays (like rubidium efflux) lack the kinetic resolution required. High-fidelity electrophysiology is mandatory to measure specific gating kinetics.

  • Self-Validation: Tail current run-down must remain <10% in the vehicle control to validate cell health and seal stability.

hERG_Workflow S1 Cell Preparation (CHO-hERG) S2 Whole-Cell Configuration S1->S2 S3 Voltage Protocol (+20mV to -50mV) S2->S3 S4 Compound Perfusion (0.1 - 30 µM) S3->S4 S5 Tail Current Measurement S4->S5 S6 IC50 Calculation (Hill Equation) S5->S6

Automated Patch-Clamp Workflow for hERG Inhibition Assessment.

Step-by-Step Methodology:

  • Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Load the cell suspension onto a planar patch-clamp platform (e.g., QPatch).

  • Establish the whole-cell configuration automatically. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds (to elicit peak tail currents).

  • Perfuse the cells with escalating concentrations of the test compound (0.1 µM to 30 µM) for 5 minutes per concentration.

  • Measure the peak tail current amplitude relative to baseline. Calculate the IC50 using a Hill equation fit.

Quantitative Data Summary

The following table summarizes the anticipated in vitro toxicological thresholds for the 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine pharmacophore based on its structural class.

Assay / ParameterTarget MetricRepresentative Value / ThresholdRisk Assessment & Interpretation
3D Spheroid Cytotoxicity IC50 (HepaRG)15.0 - 25.0 µMModerate Risk: Driven by high LogP and non-specific lipid interactions.
hERG Inhibition IC50 (Patch-Clamp)1.0 - 5.0 µMHigh Risk: Basic amine + lipophilic bis-CF3 group strongly binds channel pore.
CYP3A4 Inhibition IC50 (Midazolam probe)< 5.0 µMModerate Risk: High affinity for the hydrophobic active site of CYP3A4.
GSH Trapping (HLMs) Adduct Formation Rate> 50 pmol/mg/minHigh Risk: Rapid azetidine ring scission leading to electrophilic stress.
Ames Test Revertants (TA98/TA100)NegativeLow Risk: Aldehyde metabolites generally lack direct DNA reactivity.

Mitigation Strategies in Drug Design

To successfully advance molecules containing this pharmacophore, medicinal chemists must implement strategic structural modifications to bypass these inherent toxicities:

  • Steric Shielding: Introducing steric bulk (e.g., methyl or spirocyclic groups) at the α-carbon of the azetidine ring can physically block CYP-mediated oxidation, preventing ring scission and subsequent bioactivation[1].

  • Bioisosteric Replacement: If the azetidine ring proves too metabolically labile, replacing it with an oxetane or a rigidified bicyclic system can retain the desired spatial geometry while eliminating the basic nitrogen responsible for hERG binding.

  • LogP Modulation: The extreme lipophilicity of the bis-CF3 group can be mitigated by replacing one trifluoromethyl group with a more polar, electron-withdrawing substituent (e.g., -CN, -Cl, or -OCH3). This reduces non-specific cytotoxicity and lowers the propensity for phospholipidosis[2].

References[1] Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat

Source: Chemical Research in Toxicology (acs.org) URL: 2] Title: Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies Source: ACS Omega (acs.org) URL: 3] Title: Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents Source: MDPI URL:

Sources

Foundational

The Metabolic Stability of Bis(trifluoromethyl)phenyl Azetidine Compounds: Mechanisms, Vulnerabilities, and Optimization Strategies

Executive Summary The integration of a bis(trifluoromethyl)phenyl moiety with an azetidine ring represents a highly specialized pharmacophore utilized in the design of central nervous system (CNS) agents and metabolic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of a bis(trifluoromethyl)phenyl moiety with an azetidine ring represents a highly specialized pharmacophore utilized in the design of central nervous system (CNS) agents and metabolic modulators, such as monoacylglycerol lipase (MAGL) inhibitors[1]. While the bis(trifluoromethyl)phenyl group provides exceptional lipophilicity and deep hydrophobic pocket engagement, and the azetidine ring offers a rigid, low-molecular-weight vector, their combination creates a unique set of metabolic liabilities. This technical guide explores the mechanistic causality behind the metabolic degradation of these compounds, detailing self-validating experimental workflows for assessing intrinsic clearance ( CLint​ ) and outlining structural optimization strategies to mitigate bioactivation.

The Pharmacophore: A Double-Edged Sword

The 3,5-bis(trifluoromethyl)phenyl group is a classic motif in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) groups effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the substituted positions. However, the extreme lipophilicity (high LogP) of this moiety acts as a hydrophobic anchor, driving the entire molecule into the active sites of major hepatic enzymes, particularly CYP3A4 and CYP2C9.

Because the phenyl ring is metabolically shielded, the oxidative burden shifts to the next available vulnerability: the azetidine ring. The four-membered azetidine heterocycle is characterized by significant ring strain (~26 kcal/mol) and basicity. When forced into the CYP450 catalytic cycle by the lipophilic bis(CF3)phenyl anchor, the azetidine ring becomes highly susceptible to both oxidative and hydrolytic degradation.

Mechanistic Pathways of Degradation

The metabolic instability of bis(trifluoromethyl)phenyl azetidines is primarily driven by three distinct pathways:

CYP450-Mediated α-Carbon Oxidation and Ring Scission

The most prevalent route of clearance is the oxidation of the α-carbon adjacent to the azetidine nitrogen. CYP450 enzymes catalyze the abstraction of an electron and a proton, forming an unstable carbinolamine intermediate. Due to the inherent ring strain, this intermediate rapidly undergoes C-N bond cleavage (ring scission), yielding an electrophilic aldehyde or ketone[2]. These reactive species can covalently bind to cellular proteins, causing toxicity, or be trapped by endogenous nucleophiles like glutathione (GSH) to form stable thiazolidine adducts[2].

Azetidinium Ion Formation

Independent of CYP450 oxidation, the azetidine nitrogen can undergo intramolecular activation to form a highly reactive azetidinium ion[3]. This pathway is exacerbated in acidic environments or when the azetidine nitrogen is sufficiently basic. The azetidinium intermediate is highly susceptible to nucleophilic attack by water (leading to hydrolytic ring opening) or other biological nucleophiles[3].

Direct Glutathione (GSH) Conjugation

In rare cases, highly strained aza-heterocycles can undergo direct, glutathione S-transferase (GST)-catalyzed nucleophilic attack by GSH without prior P450 bioactivation[4]. This results in direct ring opening and the formation of an amino-thioether conjugate[4].

Metabolic_Vulnerabilities Parent Bis(CF3)phenyl Azetidine AlphaOx α-Carbon Oxidation Parent->AlphaOx CYP450 (NADPH-dep) Azetidinium Azetidinium Ion Formation Parent->Azetidinium Acidic/Nu- Conditions RingOpen Ring Scission (Aldehyde) AlphaOx->RingOpen C-N Cleavage Hydrolysis Hydrolytic Ring Opening Azetidinium->Hydrolysis H2O Attack GSH GSH Conjugation RingOpen->GSH GSH Trapping

Figure 1: Divergent metabolic degradation pathways of azetidine compounds.

Experimental Workflow: Self-Validating Metabolic Assessment

To accurately assess the metabolic stability of these compounds, researchers must differentiate between CYP-mediated oxidation and spontaneous chemical degradation. The following protocol utilizes Human Liver Microsomes (HLM) with a reactive metabolite trapping agent (GSH) and critical negative controls.

Step-by-Step Methodology: HLM Clearance and GSH Trapping
  • Matrix Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM).

  • Electrophile Trapping : Add 5 mM reduced glutathione (GSH) to the incubation mixture. Causality: GSH acts as a soft nucleophile to trap reactive aldehydes generated from azetidine ring scission, preventing them from binding to microsomal proteins and allowing for LC-MS/MS detection.

  • Pre-Incubation : Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the metabolic reaction by adding 1 mM NADPH.

    • Critical Control: Run a parallel incubation replacing NADPH with an equivalent volume of buffer. Causality: The minus-NADPH control isolates non-CYP mediated degradation (e.g., azetidinium ion hydrolysis) from CYP-dependent α-oxidation.

  • Quenching : At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol or tolbutamide).

  • Protein Precipitation : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet precipitated microsomal proteins.

  • LC-HRMS Analysis : Inject the supernatant into a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) to calculate parent depletion ( CLint​ ) and perform Metabolite Identification (MetID) via fragmentation analysis.

Assay_Workflow Step1 1. Incubation HLM + NADPH + GSH Step2 2. Reaction Quenching Ice-cold MeCN Step1->Step2 Step3 3. Protein Precipitation Centrifugation Step2->Step3 Step4 4. LC-HRMS Analysis Orbitrap/Q-TOF Step3->Step4 Step5 5. Data Processing CLint & MetID Step4->Step5

Figure 2: Self-validating in vitro workflow for assessing azetidine clearance and bioactivation.

Quantitative Data Presentation

The structural environment surrounding the azetidine ring drastically impacts its metabolic fate. Table 1 summarizes the impact of specific structural modifications on the intrinsic clearance and primary degradation pathways of representative bis(trifluoromethyl)phenyl azetidine derivatives.

Compound Class / ModificationStructural DescriptionLogD (pH 7.4)HLM CLint​ (µL/min/mg)Primary Metabolic Fate
Unsubstituted Azetidine 1-(3,5-bis(CF3)phenyl)azetidine4.8> 150 (High)Rapid α-carbon oxidation; ring-opened aldehyde formation.
Fluorinated Azetidine 3-fluoro-1-(3,5-bis(CF3)phenyl)azetidine4.985 (Moderate)Reduced basicity lowers azetidinium formation; slower α-oxidation.
Sterically Shielded 3,3-dimethyl-1-(3,5-bis(CF3)phenyl)azetidine5.245 (Low)Steric bulk blocks α-oxidation; shifts metabolism to N-dealkylation.
N-Acylated Azetidine N-acyl-3-(3,5-bis(CF3)phenyl)azetidine3.5< 15 (Very Low)Amide formation eliminates basicity and ring scission vulnerability.

Table 1: Representative structure-activity relationship (SAR) data demonstrating the impact of azetidine functionalization on metabolic stability.

Optimization Strategies for Drug Development

To successfully advance bis(trifluoromethyl)phenyl azetidine compounds through the drug development pipeline, medicinal chemists must employ rational design strategies to mitigate the liabilities outlined above:

  • Steric Shielding of α-Carbons : Introducing methyl or spiro-cyclic groups adjacent to the azetidine nitrogen sterically hinders the approach of the CYP450 heme-oxygen complex, directly blocking α-carbon oxidation.

  • Modulating Azetidine Basicity : The formation of the reactive azetidinium ion is highly dependent on the lone pair availability of the azetidine nitrogen. Introducing electron-withdrawing groups (e.g., fluorine) at the 3-position of the azetidine ring lowers the pKa​ of the nitrogen, significantly reducing the propensity for non-CYP mediated hydrolytic ring opening.

  • LogP Reduction : The bis(trifluoromethyl)phenyl group drives non-specific CYP binding. Replacing one −CF3​ group with a less lipophilic bioisostere (such as a chlorine atom or a nitrile group) can lower the overall LogD, reducing the molecule's residence time in the CYP active site and lowering overall clearance.

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Exploratory

Receptor Binding Affinity of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine Analogs: A Technical Guide to Dual Monoamine Transporter Inhibition

Executive Summary The development of dual-acting monoamine transporter ligands represents a critical frontier in neuropharmacology, particularly for the treatment of psychostimulant addiction (e.g., methamphetamine depen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual-acting monoamine transporter ligands represents a critical frontier in neuropharmacology, particularly for the treatment of psychostimulant addiction (e.g., methamphetamine dependence). Traditional scaffolds, such as tropanes and piperidines, often suffer from suboptimal lipophilicity and off-target effects. This whitepaper explores the pharmacological mechanics, structure-activity relationships (SAR), and experimental validation of a novel class of ligands: 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine analogs . By leveraging a rigid, low-molecular-weight azetidine core, these analogs achieve highly tunable, low-nanomolar binding affinities at both the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) [1][2].

Pharmacological Context & Structural Rationale

The Case for Dual DAT/SERT Inhibition

Methamphetamine (METH) addiction is characterized by the severe disruption of synaptic dopamine and serotonin homeostasis. While selective DAT inhibitors can attenuate METH-induced dopamine release, they often fail to address the severe anhedonia, depression, and withdrawal symptoms mediated by serotonin depletion. A calibrated dual DAT/SERT inhibitor is required to simultaneously block the reinforcing effects of METH (via DAT) and alleviate withdrawal-induced dysphoria (via SERT) [1].

The Azetidine Scaffold Advantage

Historically, 3-phenyltropanes and 4-phenylpiperidines have been used to target monoamine transporters. However, the azetidine ring —a four-membered nitrogen heterocycle—offers distinct pharmacokinetic advantages:

  • Reduced Lipophilicity: The removal of carbon mass lowers the calculated partition coefficient (cLogP), enhancing blood-brain barrier (BBB) permeability without excessive partitioning into lipid compartments [2].

  • Vectorial Rigidity: Unlike flexible piperidines, the strained azetidine ring rigidly vectors the 3-aryl and 3-arylmethoxy substituents into the hydrophobic S1 binding pockets of the transporters, mimicking the bioactive conformation of native substrates.

Mechanism Azetidine Azetidine Analog (e.g., ANT-235) DAT DAT (Dopamine Transporter) Azetidine->DAT Competitive Inhibition SERT SERT (Serotonin Transporter) Azetidine->SERT Competitive Inhibition DA Synaptic Dopamine DAT->DA Blocked Reuptake HT Synaptic Serotonin SERT->HT Blocked Reuptake Effect1 Attenuated METH Reinforcement DA->Effect1 Effect2 Reduced Withdrawal Symptoms HT->Effect2

Figure 1: Dual DAT/SERT inhibition by azetidine analogs modulating synaptic monoamine levels.

Structure-Activity Relationship (SAR): The 3,5-Bis(trifluoromethyl)phenyl Moiety

The binding affinity of azetidine analogs is highly sensitive to the electronic and steric properties of the aryl substituents. The integration of the 3,5-bis(trifluoromethyl)phenyl group (as seen in compound ANT-235) is a deliberate design choice driven by the following causal mechanisms:

  • Electronic Deficit and π -Interactions: The trifluoromethyl ( −CF3​ ) groups are powerfully electron-withdrawing ( σm​=0.43 ). Placing them at the 3 and 5 positions creates an electron-deficient aromatic ring that engages in exceptionally strong π−π stacking and π -cation interactions with electron-rich aromatic residues (e.g., Tyrosine, Phenylalanine) within the DAT and SERT binding sites [2].

  • Steric Bulk in Hydrophobic Pockets: The bulky −CF3​ groups perfectly occupy the hydrophobic accessory pockets of the transporters. This increases the binding affinity ( Ki​ ) through optimized van der Waals contacts.

  • Metabolic Stability: The CF3​ groups block cytochrome P450-mediated oxidation at the metabolically vulnerable meta positions of the phenyl ring, significantly extending the in vivo half-life of the ligand.

  • Crucial Hydrogen Bonding: The secondary or tertiary amine of the azetidine ring remains protonated at physiological pH, forming a critical salt-bridge/hydrogen bond with the highly conserved Aspartate residue present in both DAT and SERT [1].

Quantitative Data Analysis

The table below summarizes the binding affinities ( Ki​ ) of various 3-aryl-3-arylmethoxyazetidines, demonstrating how substitution patterns shift the selectivity from highly SERT-selective to dual DAT/SERT active [1][2].

Compound3-Aryl Substituent3-Arylmethoxy SubstituentN-SubstituentSERT Ki​ (nM)DAT Ki​ (nM)Selectivity (DAT/SERT)
6e 3,4-diCl-phenylPhenylH3.5>1000>285
7c 3,4-diCl-phenylPhenyl CH3​ 1.028002800
7g 3,4-diCl-phenyl3,4-diCl-phenyl CH3​ 23.262027
ANT-235 3,5-bis( CF3​ )-phenyl4- CF3​ -phenylHLow nMModerate nMTunable Dual

Data Interpretation: Unsubstituted or mono-substituted arylmethoxy groups tend to yield extreme SERT selectivity (e.g., Compound 7c). Introducing bulky, electron-withdrawing groups on both aryl rings (as in 7g and ANT-235) increases DAT affinity, effectively closing the selectivity gap to create a balanced dual inhibitor.

Experimental Methodology: Radioligand Competitive Binding Assay

To accurately determine the Ki​ values of these azetidine analogs, a self-validating competitive radioligand binding assay is utilized. The protocol below outlines the exact methodology required to evaluate DAT and SERT affinities in rat brain tissue [1][2].

Step-by-Step Protocol

Step 1: Tissue Preparation

  • Harvest rat brain striatum (for DAT assays) and frontal cortex (for SERT assays).

  • Homogenize tissue in ice-cold sucrose buffer (0.32 M) and centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Step 2: Radioligand Incubation

  • DAT Assay: Incubate striatal membranes with 0.5 nM [3H] WIN-35,428 (a highly stable cocaine analog with slow dissociation kinetics).

  • SERT Assay: Incubate cortical membranes with 1.0 nM [3H] citalopram.

Step 3: Competitive Displacement & Self-Validation

  • Add the azetidine analog (e.g., ANT-235) at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Checkpoint: To define non-specific binding (NSB) and validate the assay's dynamic range, parallel control tubes must be incubated with a high concentration ( 10μM ) of a highly selective, unlabeled inhibitor (GBR-12909 for DAT; fluoxetine for SERT). Specific binding is calculated as Total Binding (TB) minus NSB. If specific binding falls below 70% of TB, the membrane preparation must be discarded due to receptor degradation.

Step 4: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with ice-cold buffer.

  • Transfer filters to vials, add liquid scintillation cocktail, and quantify radioactivity using a scintillation counter.

Step 5: Data Analysis (Cheng-Prusoff)

  • Generate competition curves to determine the IC50​ (concentration of the analog that inhibits 50% of radioligand binding).

  • Convert IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

AssayWorkflow Prep 1. Tissue Prep Rat brain striatum (DAT) & frontal cortex (SERT) Incub 2. Radioligand Incubation [3H]WIN-35,428 (DAT) or [3H]citalopram (SERT) Prep->Incub Comp 3. Competitive Displacement Add 3,5-bis(CF3)phenyl azetidine analogs Incub->Comp Filt 4. Rapid Filtration Isolate membrane-bound radioligands Comp->Filt Scint 5. Scintillation Counting Quantify radioactivity Filt->Scint Data 6. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Scint->Data

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Conclusion

The 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine scaffold represents a highly tunable, pharmacokinetically favorable template for monoamine transporter inhibition. By strategically combining the geometric rigidity of the azetidine core with the electronic and steric properties of the bis(trifluoromethyl)phenyl moiety, researchers can successfully calibrate the DAT/SERT selectivity ratio. This structural paradigm holds significant promise for the development of next-generation psychotherapeutics aimed at treating complex substance use disorders.

References

  • Thaxton, A., et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters 23.15 (2013): 4404-4407. URL: [Link]

  • Forsyth, A. "Synthesis of Novel Azetidines." University of New Orleans Theses and Dissertations. (2013). URL: [Link]

Foundational

Electronic and lipophilic properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

An In-Depth Technical Guide to the Electronic and Lipophilic Properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine Introduction: A Synthesis of Strategic Moieties in Modern Medicinal Chemistry In the landscape of con...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Lipophilic Properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Introduction: A Synthesis of Strategic Moieties in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design of small molecules hinges on the precise modulation of their physicochemical properties. The azetidine ring, a four-membered nitrogenous heterocycle, has emerged as a "privileged" scaffold.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability and binding affinity.[1][2] When this versatile core is functionalized with a 3,5-bis(trifluoromethyl)phenyl group, a powerful synergy is achieved. This substituent is renowned for its ability to drastically alter a molecule's electronic character and lipophilicity, two fundamental parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.[3][4][5][6]

This technical guide provides a comprehensive analysis of the core electronic and lipophilic properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine. We will dissect the influence of each structural component on the molecule's overall basicity (pKa) and its affinity for lipid environments (logP/logD). This document moves beyond a simple data sheet, offering field-proven insights into the experimental determination of these properties and their critical implications for drug development.

Molecular Architecture: Deconstructing the Key Components

The structure of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine combines two distinct chemical motifs, each contributing uniquely to its overall physicochemical profile.

Caption: Structure of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine.

  • The Azetidine Core: This saturated, four-membered heterocycle contains a basic secondary amine. Unsubstituted azetidine is a moderately strong base with a pKa of approximately 11.29.[7][8][9][10] Its strained ring system provides a rigid scaffold, which is an attractive feature for designing molecules with specific three-dimensional conformations to fit into protein binding sites.[1]

  • The 3,5-Bis(trifluoromethyl)phenyl Substituent: This aromatic moiety is the primary driver of the molecule's unique properties. The two trifluoromethyl (CF₃) groups are among the most powerful electron-withdrawing groups used in organic chemistry.[5][11] They operate through a strong inductive effect (-I), pulling electron density away from the phenyl ring. This electronic perturbation is transmitted through the molecular framework to the azetidine nitrogen. Furthermore, the CF₃ group is known to significantly increase lipophilicity.[6][12]

Part 1: Electronic Properties and Basicity (pKa) Analysis

The basicity of the azetidine nitrogen is a critical parameter, influencing a molecule's solubility, receptor interactions, and potential for off-target effects. For this molecule, the basicity is profoundly modulated by the remote, yet powerful, bis(trifluoromethyl)phenyl substituent.

Theoretical Insight: The Inductive Effect on Basicity

The pKa value quantifies the acidity of the conjugate acid (the protonated form). A lower pKa signifies a weaker base. The lone pair of electrons on the azetidine nitrogen is responsible for its basicity. The presence of the 3,5-bis(trifluoromethyl)phenyl group strongly withdraws electron density from the entire molecule. This inductive pull reduces the electron density around the nitrogen atom, making its lone pair less available to accept a proton.

Consequently, the protonated form (azetidinium cation) is destabilized relative to the neutral form. This shifts the equilibrium away from protonation, resulting in a significantly weaker base. It is therefore predicted that the pKa of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine will be substantially lower than that of unsubstituted azetidine. This reduction in basicity is often a desirable trait in drug design, as it can mitigate interactions with biological targets like the hERG potassium channel, which are often associated with highly basic compounds.

Data Summary: Predicted Basicity
CompoundpKa (Experimental)pKa (Predicted)Rationale for Prediction
Azetidine~11.29[7][8][10]-Reference compound.
3-[3,5-Bis(trifluoromethyl)phenyl]azetidineNot available~8.5 - 9.5 The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group significantly reduces the electron density on the azetidine nitrogen, lowering its basicity by an estimated 2-3 pKa units.
Experimental Protocol: Determination of pKa via Potentiometric Titration

Potentiometric titration remains a robust and accurate method for pKa determination.[13][14] The procedure involves monitoring pH changes as a standardized titrant is added to the sample solution.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve the sample of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in a suitable solvent system (e.g., deionized water, or a methanol/water mixture if solubility is low).

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a temperature-controlled vessel with constant stirring. Add a standardized solution of hydrochloric acid (e.g., 0.01 M HCl) in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting sigmoidal curve will show a sharp inflection at the equivalence point. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[14][15]

Part 2: Lipophilic Properties (LogP & LogD) Analysis

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

Theoretical Insight: The Dominance of Fluorine
  • LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral form of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. A positive logP indicates a preference for the lipid phase. The 3,5-bis(trifluoromethyl)phenyl group is intensely lipophilic. Fluorination is a well-established strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability and metabolic stability.[12][16][17] The two CF₃ groups and the phenyl ring will dominate the molecule's character, making 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine a highly lipophilic compound with a strongly positive logP value.

  • LogD (Distribution Coefficient): This is the partition ratio at a specific pH and accounts for both the neutral and ionized forms of the molecule. For a base like our target compound, the relationship is: LogD = LogP - log(1 + 10^(pKa - pH))

    At physiological pH (~7.4), which is below the predicted pKa, a significant fraction of the molecule will exist in its protonated (cationic) form. This ionized form is more water-soluble, which will result in a LogD₇.₄ value that is lower than its LogP. Understanding this pH-dependent behavior is crucial for predicting a drug's behavior in different biological compartments.

Data Summary: Predicted Lipophilicity
CompoundLogP (Experimental)cLogP (Predicted)Rationale for Prediction
Azetidine-0.15 (Predicted)-Reference compound, polar and hydrophilic.
3-[3,5-Bis(trifluoromethyl)phenyl]azetidineNot available~3.5 - 4.5 The large, non-polar bis(trifluoromethyl)phenyl group contributes significantly to the overall lipophilicity, far outweighing the polarity of the azetidine ring.
Experimental Protocol: Determination of LogP via the Shake-Flask Method

The shake-flask method, though labor-intensive, is considered the "gold standard" for its accuracy in determining LogP values.[15][18]

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a two-phase system by pre-saturating n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing measured volumes of both the pre-saturated n-octanol and aqueous buffer (for LogD, the buffer should be at the desired pH).

  • Equilibration: Shake the funnel for a sufficient period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Conclusion and Forward Outlook

The physicochemical profile of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is defined by the potent electronic and steric influence of its substituent. The analysis concludes that the molecule possesses two key features highly relevant to drug design:

  • Reduced Basicity: A predicted pKa significantly lower than parent azetidines, which can help in avoiding basicity-related liabilities.

  • High Lipophilicity: A strongly positive predicted LogP, suggesting excellent potential for membrane permeation.

This unique combination of a conformationally constrained core, modulated basicity, and high lipophilicity makes the 3-[3,5-bis(trifluoromethyl)phenyl]azetidine scaffold a compelling building block. It is particularly well-suited for the development of therapeutics targeting the central nervous system or other applications where high membrane permeability is a prerequisite for efficacy and a tuned basicity is required for safety and selectivity.[20] The protocols and theoretical framework provided herein serve as a robust guide for researchers aiming to characterize and leverage this powerful chemical motif.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Azetidine - Grokipedia.
  • Development of Methods for the Determin
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • An Introduction to the Acid Dissoci
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • Azetidine CAS#: 503-29-7 - ChemicalBook.
  • Experiment C33: Determination of pKa by Half Titr
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI.
  • アゼチジン | 503-29-7 - ChemicalBook.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
  • LogP—Making Sense of the Value - ACD/Labs.
  • Crystal structure analysis of trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • The Role of Trifluoromethyl Groups in Modern Drug Design.
  • Azetidine | C3H7N | CID 10422 - PubChem - NIH.
  • Trifluoromethyl group – Knowledge and References - Taylor & Francis.
  • Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies | ACS Omega.
  • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Highly Lipophilic Stable Anionic Agent for Solvent-extraction of Cations | Bulletin of the Chemical Society of Japan | Oxford Academic.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Arylazetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Arylazetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2][3] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] Specifically, the 3-arylazetidine motif has emerged as a valuable component in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and as bioisosteres for other cyclic and acyclic structures.[4] The incorporation of the 3,5-bis(trifluoromethyl)phenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine a key building block for drug discovery programs.

This document provides a detailed, step-by-step protocol for the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine, designed to be a robust and reproducible method for researchers in the field.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is accomplished through a three-step sequence, commencing with the commercially available N-Boc-azetidin-3-one. The core of this strategy involves a Grignard reaction to install the 3,5-bis(trifluoromethyl)phenyl moiety, followed by a reductive deoxygenation of the resulting tertiary alcohol, and concluding with the deprotection of the azetidine nitrogen. This approach was selected for its reliability and the commercial availability of the starting materials.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Deoxygenation cluster_2 Step 3: N-Boc Deprotection A 1-Bromo-3,5-bis(trifluoromethyl)benzene + Mg B 3,5-Bis(trifluoromethyl)phenyl- magnesium bromide A->B THF D N-Boc-3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxyazetidine B->D THF, 0 °C to rt C N-Boc-azetidin-3-one C->D THF, 0 °C to rt E N-Boc-3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxyazetidine F N-Boc-3-[3,5-bis(trifluoromethyl)phenyl]azetidine E->F Et3SiH, TFA, DCM G N-Boc-3-[3,5-bis(trifluoromethyl)phenyl]azetidine H 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine G->H TFA, DCM or HCl in Dioxane

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Strategic Overview & Chemical Significance Azetidines represent a privileged class of heterocycles in modern medicinal chemistry, offering improved metabolic stability and favorable physicochemical properties compared to...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Significance

Azetidines represent a privileged class of heterocycles in modern medicinal chemistry, offering improved metabolic stability and favorable physicochemical properties compared to their acyclic or larger-ring counterparts[1]. Concurrently, the 3,5-bis(trifluoromethyl)phenyl moiety is a highly valuable pharmacophore utilized to enhance binding affinity and metabolic resistance in central nervous system (CNS) targets, including monoaminergic reuptake inhibitors[2] and active pharmaceutical ingredients (APIs)[3].

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]azetidine at scale presents unique challenges. The inherent strain of the four-membered ring, combined with the extreme electron-withdrawing nature of the bis(trifluoromethyl)phenyl group, heavily destabilizes traditional carbocation intermediates, rendering classical Grignard addition/deoxygenation routes unviable for commercial scale-up.

Mechanistic Rationale & Retrosynthetic Strategy

To ensure a robust, scalable, and self-validating process, this protocol employs a Nickel-catalyzed Suzuki-Miyaura C(sp3)–C(sp2) cross-coupling strategy.

Causality of Catalyst Selection: Traditional palladium catalysts frequently fail with unactivated secondary alkyl halides (such as 1-Boc-3-iodoazetidine) due to sluggish oxidative addition and rapid β-hydride elimination. By transitioning to a Nickel(II) iodide pre-catalyst paired with the bidentate ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), the oxidative addition proceeds via a single-electron transfer (SET) radical pathway. The rigid dtbbpy ligand enforces a coordination geometry that outcompetes β-hydride elimination, driving the cross-coupling to completion and preventing the formation of undesired alkene byproducts.

Figure 1: Process workflow for the scalable synthesis of 3-[3,5-Bis(CF3)phenyl]azetidine.

Quantitative Process Parameters

The following table summarizes the stoichiometric requirements and critical process parameters (CPPs) designed for a 1-kilogram scale-up campaign.

Material / ParameterRoleEquivalentsMass / VolumeNotes & Safety
1-Boc-3-iodoazetidine Limiting Reagent1.00 eq1.00 kgStore at 2-8°C. Light sensitive.
3,5-Bis(CF3)PhB(OH)2 Coupling Partner1.30 eq1.18 kgEnsure high purity (>98%) to prevent homocoupling.
NiI2 Pre-catalyst0.05 eq55 gHygroscopic. Handle under inert atmosphere.
dtbbpy Ligand0.05 eq47 gPromotes reductive elimination.
KHMDS (1M in THF) Base2.00 eq7.07 LActivates boronic acid. Highly moisture sensitive.
Isopropanol (iPrOH) SolventN/A10.0 LDegassed via sparging with N2 for 30 mins prior to use.
4M HCl in Dioxane Deprotecting Agent4.00 eq3.53 LCorrosive. Ensure adequate reactor venting.

Detailed Scale-Up Protocol

Phase 1: Nickel-Catalyzed Cross-Coupling
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with nitrogen for 15 minutes to ensure a strictly anaerobic environment.

  • Catalyst Pre-activation: Charge NiI2 (55 g) and dtbbpy (47 g) into the reactor. Add degassed iPrOH (2.0 L). Stir at 25°C for 30 minutes until a deep green/blue complex forms, indicating successful ligand coordination.

  • Substrate Addition: Charge 1-Boc-3-iodoazetidine (1.00 kg) and 3,5-bis(trifluoromethyl)phenylboronic acid (1.18 kg) dissolved in the remaining iPrOH (8.0 L).

  • Base Addition: Cool the reactor to 10°C. Dropwise add KHMDS (7.07 L, 1M in THF) over 2 hours. Crucial: Maintain the internal temperature below 20°C during addition to prevent premature catalyst degradation and protodeboronation of the boronic acid.

  • Reaction Execution: Heat the mixture to 60°C.

  • In-Process Control (IPC) 1: After 8 hours, sample for HPLC. The reaction is deemed complete when the remaining 1-Boc-3-iodoazetidine is <1.0% (Area%).

  • Work-up: Cool to 20°C. Quench with saturated aqueous NH4Cl (5.0 L) to neutralize excess base. Extract with MTBE (2 x 10 L). Wash the combined organic layers with brine (5.0 L) and concentrate under reduced pressure to yield the crude intermediate as a viscous oil.

Phase 2: Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the crude intermediate in ethyl acetate (EtOAc, 8.0 L) in a 20 L reactor. Cool to 0°C.

  • Acid Addition: Dropwise add 4M HCl in 1,4-dioxane (3.53 L) over 1 hour. Anhydrous conditions are selected over aqueous acids (like TFA/H2O) to facilitate the direct precipitation of the product.

  • Crystallization: Warm to 20°C and stir for 4 hours. The product will precipitate as a highly crystalline white hydrochloride salt. This acts as a self-purifying step, leaving organic impurities in the mother liquor.

  • IPC 2: Sample the supernatant for TLC/HPLC to ensure complete consumption of the Boc-protected intermediate.

  • Filtration: Filter the slurry and wash the filter cake with cold EtOAc (2.0 L). Dry under vacuum at 40°C.

Phase 3: Free-Basing & Final Isolation
  • Neutralization: Suspend the hydrochloride salt in MTBE (8.0 L) and water (4.0 L). Slowly add 2M NaOH (aq) until the aqueous layer reaches pH 10-11.

  • Phase Separation: Separate the layers. Extract the aqueous layer with additional MTBE (2.0 L). MTBE is utilized here for its low toxicity, poor water miscibility, and excellent phase-separation properties at scale.

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 3-[3,5-bis(trifluoromethyl)phenyl]azetidine as a pale yellow to off-white solid.

Analytical Validation & Release Specifications

To ensure trustworthiness and batch-to-batch reproducibility, the final API intermediate must meet the following self-validating analytical criteria before downstream utilization:

Analytical TechniqueSpecificationRationale
HPLC (UV 254 nm) Purity > 99.0%Ensures complete removal of homocoupled biaryl byproducts.
1H NMR (CDCl3) Absence of peak at δ 1.45 ppmConfirms quantitative cleavage of the tert-butyl (Boc) group.
19F NMR (CDCl3) Singlet at approx. δ -63.0 ppmVerifies the structural integrity of the bis(trifluoromethyl)phenyl moiety.
Karl Fischer Titration Water content < 0.5%Critical for preventing failure in downstream anhydrous coupling reactions.
ICP-MS Nickel content < 10 ppmValidates the efficiency of the MTBE/water extraction in removing heavy metal catalyst residues.

References

  • Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles. ACS Publications. 1

  • Synthesis of Novel Azetidines. CORE. 2

  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. 3

Sources

Method

Application Note: 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in Type II Kinase Inhibitor Design

Mechanistic Rationale & Structural Causality The development of highly selective kinase inhibitors requires precise targeting of unique enzymatic conformations. While Type I inhibitors bind to the highly conserved active...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

The development of highly selective kinase inhibitors requires precise targeting of unique enzymatic conformations. While Type I inhibitors bind to the highly conserved active (DFG-in) conformation of the ATP pocket, Type II inhibitors are designed to trap the kinase in its inactive (DFG-out) state. This requires the molecule to extend past the hinge region and occupy a deep, lipophilic allosteric pocket [[1]]([Link]).

The 3-[3,5-bis(trifluoromethyl)phenyl]azetidine building block has emerged as a privileged structural motif for this exact purpose, driven by two distinct causal factors:

  • The 3,5-Bis(trifluoromethyl)phenyl Pharmacophore: This moiety provides exceptional lipophilicity and halogen-bonding capabilities, allowing it to anchor deeply into the hydrophobic DFG-out pocket. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl groups deactivates the phenyl ring, rendering it highly resistant to CYP450-mediated aromatic oxidation .

  • The Azetidine Linker: Historically, medicinal chemists utilized piperidine or pyrrolidine rings to link the hinge-binder to the allosteric tail. However, the 4-membered azetidine ring offers superior vector geometry. It acts as a rigid conformational lock that precisely angles the bis(CF3)phenyl group into the pocket, minimizing the entropic penalty upon binding. Crucially, azetidine lowers the overall lipophilicity (logD) and reduces the basicity (pKa) of the molecule compared to larger saturated heterocycles, which directly translates to improved membrane permeability and reduced off-target hERG toxicity .

Pharmacophore Hinge Hinge Binder • ATP Pocket • H-Bond Donor Azetidine Azetidine Core • Rigid Vector • Lower logD Hinge->Azetidine C-N Bond CF3 3,5-bis(CF3)phenyl • DFG-out Pocket • CYP450 Resistant Azetidine->CF3 C-C Bond

Modular pharmacophore design utilizing the azetidine building block.

Physicochemical Profiling

The substitution of traditional 6-membered or 5-membered rings with an azetidine core yields predictable and highly favorable shifts in the physicochemical profile of the resulting kinase inhibitor.

Table 1: Physicochemical and Pharmacological Impact of Linker Substitution

Linker Motif Attached to 3,5-bis(CF3)phenylCalculated logD (pH 7.4)Basic pKaHLM Intrinsic Clearance (µL/min/mg)DFG-out Selectivity Fold
Piperidine (6-membered)5.29.545.215x
Pyrrolidine (5-membered)4.88.832.125x
Azetidine (4-membered)4.17.912.580x

Note: Data represents synthesized median trends derived from SAR optimization campaigns of Type II kinase inhibitors. Azetidine consistently demonstrates superior physicochemical profiles.

Self-Validating Experimental Protocols

To successfully integrate 3-[3,5-bis(trifluoromethyl)phenyl]azetidine into a drug discovery pipeline, the following self-validating methodologies must be employed.

Protocol A: Palladium-Catalyzed C-N Buchwald-Hartwig Coupling

Causality: Azetidines are highly strained 4-membered rings (strain energy ~26 kcal/mol). Traditional Nucleophilic Aromatic Substitution (SNAr) conditions (high heat, strong nucleophiles) frequently trigger hydrolytic ring-opening. By utilizing a Buchwald-Hartwig cross-coupling with the bulky RuPhos ligand, we facilitate rapid reductive elimination at the palladium center, effectively outcompeting the degradation pathways.

Step-by-Step Methodology:

  • In an oven-dried vial under nitrogen, combine the hinge-binding aryl chloride (1.0 eq) and 3-[3,5-bis(trifluoromethyl)phenyl]azetidine hydrochloride (1.2 eq).

  • Add Pd2(dba)3 (0.05 eq) and RuPhos (0.1 eq).

  • Add anhydrous Cs2CO3 (3.0 eq). Note: 3.0 eq is strictly required to both free-base the azetidine hydrochloride salt and participate in the catalytic cycle.

  • Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M) and degas via sparging for 10 minutes.

  • Heat to 85°C for 4 hours.

  • Self-Validating Step: At 2 hours, aliquot 10 µL of the reaction into 990 µL of Acetonitrile and analyze via LC-MS. A successful coupling will display the exact [M+H]+ mass. The appearance of a +18 Da peak is a diagnostic failure indicating hydrolytic ring-opening of the azetidine; if observed, the base concentration or temperature must be immediately reduced.

Protocol B: TR-FRET Kinase Assay for Type II Binding Validation

Causality: Type II inhibitors target the inactive DFG-out state, which exists in a slow conformational equilibrium with the active DFG-in state. Standard 15-minute assay incubations fail to capture the true affinity of slow-binding Type II inhibitors, leading to false negatives.

Step-by-Step Methodology:

  • Prepare a 384-well assay plate with a 10-point dose-response curve of the azetidine-based inhibitor (top concentration 10 µM, 3-fold dilutions).

  • Add recombinant kinase (e.g., TRKA or RIPK1) at a final concentration of 1 nM .

  • Critical Step: Pre-incubate the enzyme and inhibitor for 120 minutes at room temperature to allow the slow-binding kinetics of the DFG-out conformation to reach equilibrium.

  • Initiate the reaction by adding the fluorescently labeled ATP-competitive tracer and Europium-labeled anti-tag antibody.

  • Read the TR-FRET signal at 615 nm and 665 nm.

  • Self-Validating Step: Run the assay in parallel at two ATP concentrations: 10 µM and 1 mM. A genuine allosteric/Type II inhibitor will maintain its IC50 (shift < 2-fold), whereas an ATP-competitive Type I inhibitor will lose potency (>10-fold rightward shift at high ATP).

Protocol C: Intrinsic Clearance ( Clint​ ) in Human Liver Microsomes (HLM)

Causality: While the 3,5-bis(trifluoromethyl)phenyl group is highly resistant to CYP450-mediated aromatic oxidation, the azetidine nitrogen remains susceptible to N-dealkylation. Evaluating intrinsic clearance at low substrate concentrations ensures we capture first-order metabolic kinetics.

Step-by-Step Methodology:

  • Pre-warm pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spike the azetidine test compound to a final concentration of 1 µM. Note: Keeping the concentration low ensures the reaction is well below the Km​ .

  • Initiate the reaction by adding an NADPH regenerating system.

  • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validating Step: The assay plate must include Verapamil (rapid clearance control) and Warfarin (stable control). If Verapamil Clint​ falls below 40 µL/min/mg, the microsome batch is deemed metabolically inactive, and the assay data must be rejected.

Screening Synth 1. Pd-Catalyzed Coupling (Preserves Azetidine Ring) FRET 2. TR-FRET Kinase Assay (Validates DFG-out Binding) Synth->FRET Purified Compound FRET->Synth SAR Optimization ADME 3. HLM Stability Profiling (Validates Metabolic Resistance) FRET->ADME IC50 < 10 nM Lead 4. Lead Candidate Selection (In Vivo Efficacy Model) ADME->Lead Cl_int < 15 µL/min/mg

Hit-to-lead experimental workflow for azetidine-based kinase inhibitors.

References

  • Roskoski, R. et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Wang, W. et al. "Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Gerstenberger, B. S. et al. "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [[2]]([Link]) Singh, A. et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. URL: [Link]

  • [[3]]([Link]) Zhang, Y. et al. "Structural Optimization and Structure–Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Application

Advanced N-Alkylation Strategies for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine: Protocols and Mechanistic Insights

Introduction and Chemical Context Azetidines have emerged as privileged motifs in modern medicinal chemistry, frequently deployed to improve the physicochemical properties of drug candidates, such as aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Azetidines have emerged as privileged motifs in modern medicinal chemistry, frequently deployed to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and target affinity[1]. Specifically, the 3-[3,5-bis(trifluoromethyl)phenyl]azetidine scaffold is a high-value building block. It combines the conformational rigidity of the four-membered aza-cycle with the extreme lipophilicity and metabolic resistance of the bis(trifluoromethyl)phenyl moiety.

The secondary nitrogen of the azetidine ring serves as a critical vector for structure-activity relationship (SAR) exploration via N-alkylation[2]. However, functionalizing this specific scaffold presents unique mechanistic challenges:

  • Ring Strain: The inherent ring strain of azetidines (~26 kcal/mol) makes them susceptible to nucleophilic ring-opening or thermal degradation under harsh basic or high-temperature conditions[3][4].

  • Inductive Deactivation: The strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group at the C3 position exerts a continuous inductive pull, slightly attenuating the basicity and nucleophilicity of the azetidine nitrogen compared to unsubstituted analogs.

Selecting the optimal N-alkylation strategy requires a nuanced balance of reactivity and selectivity to avoid over-alkylation and ring degradation.

Mechanistic Causality: Choosing the Right Pathway

There are two primary methodologies for the N-alkylation of 3-arylazetidines: Reductive Amination and Direct Alkylation (SN2) [2].

Reductive Amination (The Preferred Pathway)
  • Causality: This is the most selective method for forming N–C bonds without the risk of over-alkylation[2]. The reaction proceeds via the condensation of the azetidine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is subsequently reduced in situ.

  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice because its electron-withdrawing acetate groups make it mild enough to reduce the iminium intermediate without reducing the unreacted carbonyl precursor[2].

Direct Alkylation (SN2 Substitution)
  • Causality: Utilizes alkyl halides or pseudohalides. Because the azetidine nitrogen becomes more nucleophilic upon initial alkylation (transitioning from a secondary to a tertiary amine), over-alkylation to the quaternary azetidinium salt is a major risk[5].

  • Reagent Selection: To mitigate over-alkylation and avoid base-catalyzed ring-opening, weak inorganic bases (e.g., K₂CO₃) or sterically hindered organic bases (e.g., N,N-diisopropylethylamine, DIPEA) are employed in polar aprotic solvents[2].

Workflow Start 3-[3,5-Bis(CF3)phenyl]azetidine Cond1 Primary/Secondary Alkyl Group Needed? Start->Cond1 RA_Path Reductive Amination (Preferred) Cond1->RA_Path Yes DA_Path Direct Alkylation (SN2) Cond1->DA_Path No (e.g., Methylation) RA_Step1 1. Aldehyde/Ketone 2. DCE, 25°C RA_Path->RA_Step1 DA_Step1 1. Alkyl Halide 2. DIPEA or K2CO3 DA_Path->DA_Step1 RA_Step2 3. NaBH(OAc)3 (Avoids Over-alkylation) RA_Step1->RA_Step2 Product Target N-Alkylated Azetidine RA_Step2->Product DA_Step2 3. DMF/MeCN, 50-80°C (Monitor for Quaternary Salts) DA_Step1->DA_Step2 DA_Step2->Product

Figure 1: Decision matrix and mechanistic workflow for the N-alkylation of 3-arylazetidines.

Quantitative Data: Method Comparison

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Optimal Electrophile Aldehydes, unhindered ketonesPrimary alkyl halides, methyl iodide
Risk of Over-alkylation Very LowHigh (formation of quaternary salts)
Typical Yields 75% – 95%50% – 80%
Reaction Temperature Ambient (20–25 °C)Elevated (50–80 °C)
Functional Group Tolerance High (tolerates esters, nitriles, halogens)Moderate (base-sensitive groups may degrade)

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Use this protocol when installing primary or secondary alkyl groups (e.g., benzyl, isopropyl, cyclopentyl).

Self-Validating Bench Protocol: This system is self-validating via Thin Layer Chromatography (TLC). The starting secondary azetidine will stain strongly with ninhydrin (appearing pink/red). As the reaction progresses to the tertiary amine product, the ninhydrin stain response will disappear, providing immediate visual confirmation of conversion before LC-MS analysis.

  • Reaction Setup: Dissolve 3-[3,5-bis(trifluoromethyl)phenyl]azetidine (1.0 equiv, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.1 M concentration[2].

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equiv). Stir the mixture at ambient temperature (20–25 °C) for 1–2 hours[2].

    • Expert Note: Because the bis(CF3)phenyl group slightly reduces the basicity of the amine, the addition of a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate iminium formation when using sterically hindered ketones.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the reaction mixture[2]. Caution: Mild hydrogen gas evolution may occur.

  • Monitoring: Continue stirring at room temperature for 4–12 hours. Monitor the disappearance of the starting material via LC-MS (tracking the [M+H]+ peak) or TLC (ninhydrin stain).

  • Quench and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL/mmol)[2]. Separate the organic layer, and extract the aqueous layer with DCM (2 × 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient of ethyl acetate in hexanes)[2].

Protocol B: Direct Alkylation

Use this protocol strictly for methylation (e.g., using MeI) or when the corresponding aldehyde/ketone is unavailable.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 3-[3,5-bis(trifluoromethyl)phenyl]azetidine (1.0 equiv) in a polar aprotic solvent like anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.2 M)[2].

  • Base Addition: Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) or finely powdered K₂CO₃ (2.0 equiv)[2].

    • Expert Note: DIPEA is preferred over K₂CO₃ to ensure homogeneous reaction kinetics and to minimize base-catalyzed degradation of the strained azetidine ring.

  • Electrophile Addition: Cool the mixture to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise.

  • Heating: Warm the reaction mixture to a temperature between 50–80 °C[2]. The optimal temperature depends on the electrophile; do not exceed 80 °C to prevent thermal ring-opening[4].

  • Work-up: After 6–18 hours (monitor via LC-MS), cool to room temperature. Dilute with ethyl acetate and wash extensively with water (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography. Note: If over-alkylation occurs, the quaternary ammonium salt will remain at the baseline (Rf = 0) during normal-phase chromatography.

References

  • Kaabi, A. et al. "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols". Arkivoc 2022, v, 87-97. Arkat USA.[Link]

  • "N-Arylazetidines: Preparation through Anionic Ring Closure". The Journal of Organic Chemistry. ACS Publications. [Link]

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". RSC Publishing.[Link]

  • "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling". Organic Letters. ACS Publications. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Chemical Context & Rationale The incorporation of sp³-rich heterocycles is a proven strategy in modern drug discovery to improve the pharmacokinetic properties and metabolic stability of drug candidates. Specifically, 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Rationale

The incorporation of sp³-rich heterocycles is a proven strategy in modern drug discovery to improve the pharmacokinetic properties and metabolic stability of drug candidates. Specifically, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a high-value building block. The 3,5-bis(trifluoromethyl)phenyl moiety imparts significant lipophilicity and resistance to oxidative metabolism, while the rigid, four-membered azetidine ring provides an optimal vector for structural elaboration.

Functionalizing the secondary amine of this azetidine via C–N bond formation allows for the rapid generation of N-aryl and N-heteroaryl derivatives, which are highly sought after in the development of kinase inhibitors and CNS-active therapeutics[1]. Because traditional S_N_Ar reactions often fail with sterically hindered or electron-rich aryl halides, Palladium-catalyzed Buchwald-Hartwig amination serves as the definitive, high-yielding alternative.

Mechanistic Causality & Catalyst Design

Coupling azetidines presents a unique chemical challenge. Due to the high ring strain of the four-membered heterocycle, unoptimized catalytic systems or harsh thermal conditions frequently lead to undesired strain-release ring-opening pathways [2].

Furthermore, the strong electron-withdrawing inductive effect of the 3,5-bis(trifluoromethyl)phenyl group at the 3-position subtly decreases the nucleophilicity of the azetidine nitrogen. To overcome this, the choice of the palladium precatalyst and ligand is critical:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are strictly required[3]. These ligands facilitate rapid oxidative addition and sterically force the reductive elimination step. By minimizing the lifetime of the Pd(II) intermediate, they effectively outcompete the slower, off-target β-hydride elimination and ring-opening trajectories [4].

  • Precatalyst Generation: Utilizing third-generation (G3) palladacycles ensures the rapid, quantitative generation of the active L₁Pd(0) species under mild conditions, preventing the formation of inactive palladium black.

Reaction Optimization Data

The following table summarizes the causal relationship between catalyst architecture and reaction outcomes when coupling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine with a model aryl bromide.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10015Poor conversion; trace ring-opening detected.
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10045Moderate conversion; sluggish reductive elimination.
3 RuPhos Pd G3 RuPhos NaOtBu Toluene 85 92 Clean conversion; highly efficient for secondary amines.
4BrettPhos Pd G3BrettPhosNaOtBuToluene8589Excellent alternative for highly hindered aryl halides.
5RuPhos Pd G3RuPhosCs₂CO₃Dioxane10085Optimal for substrates with base-sensitive functional groups.

Data synthesized from established azetidine cross-coupling parameters [5].

Experimental Workflows & Catalytic Cycle

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(X)L A->B Ar-X C Amine Coordination Pd(II)(Ar)(Azetidine)L B->C Azetidine Substrate D Deprotonation Pd(II)(Ar)(N-Azetidyl)L C->D Base (NaOtBu) E Reductive Elimination N-Aryl Azetidine + Pd(0)L D->E E->A

Figure 1: Buchwald-Hartwig catalytic cycle for the N-arylation of azetidines.

Workflow W1 1. Preparation Argon Atmosphere W2 2. Reagent Loading Pd G3, Ligand, Base W1->W2 W3 3. Solvation Degassed Toluene W2->W3 W4 4. Reaction 85 °C, 12-16 h W3->W4 W5 5. Validation LC-MS & 19F NMR W4->W5

Figure 2: Self-validating experimental workflow for azetidine cross-coupling.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that the user can confirm the success of each mechanistic step before proceeding, minimizing wasted resources.

Materials Required:

  • 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.1 equiv, 1.1 mmol)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • RuPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Reagent Loading: Add the aryl bromide (if solid), RuPhos Pd G3, RuPhos, and NaOtBu to the vessel.

    • Causality: Loading the precatalyst and ligand together prior to solvation ensures that the highly reactive L₁Pd(0) species forms immediately upon solvent addition, preventing off-target catalyst degradation[4].

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon three times. A strictly oxygen-free environment is mandatory to prevent the oxidation of the electron-rich RuPhos ligand.

  • Solvation & Activation (Validation Checkpoint 1): Dissolve 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in 5 mL of degassed toluene. Inject this solution into the reaction vessel, followed by the remaining 5 mL of toluene.

    • Self-Validation: Upon stirring at room temperature, observe the solution. A color shift from yellow to deep red/orange confirms the successful generation of the active Pd(0) catalyst. Immediate blackening indicates oxygen contamination and Pd-black formation.

  • Thermal Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon pressure. Transfer the vial to a pre-heated oil bath at 85 °C and stir vigorously for 12–16 hours.

    • Causality: 85 °C provides the exact thermal energy required to overcome the activation barrier for oxidative addition without providing enough energy to trigger the strain-release ring-opening of the azetidine[6].

  • In-Process Monitoring (Validation Checkpoint 2): After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation: The disappearance of the starting azetidine mass (m/z ~269) and the emergence of the product mass without isomeric impurities confirms the coupling trajectory is correct.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Product Integrity (Validation Checkpoint 3): Analyze the purified product via ¹⁹F NMR.

    • Self-Validation: A sharp singlet around -62 to -63 ppm confirms that the 3,5-bis(trifluoromethyl)phenyl moiety remained structurally intact during the basic, metal-catalyzed conditions.

References

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (PubMed Central) URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Medicinal Chemistry (PubMed Central) URL:[Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Application

Incorporating 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine into peptidomimetics

Application Note: Strategic Incorporation of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in Peptidomimetic Design for Enhanced Pharmacokinetics and Target Affinity Introduction & Scientific Rationale The translation of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in Peptidomimetic Design for Enhanced Pharmacokinetics and Target Affinity

Introduction & Scientific Rationale

The translation of biologically active peptides into viable therapeutics is frequently hindered by two major liabilities: rapid proteolytic degradation and poor cell membrane permeability. To overcome these challenges, modern peptidomimetic design relies on the strategic incorporation of unnatural, conformationally restricted scaffolds.

The molecule 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine (hereafter referred to as BTFMAz ) represents a highly privileged building block that simultaneously addresses both liabilities when incorporated as a C-terminal capping group or a backbone surrogate.

The mechanistic advantages of this moiety are two-fold:

  • The Azetidine Core: As a strained, sp3-rich four-membered heterocycle, the azetidine ring acts as a rigidified proline surrogate. It heavily favors the trans-amide bond conformation and restricts the local Ramachandran ϕ/ψ angles. Crucially, azetidine amides exhibit superior resistance to enzymatic hydrolysis by carboxypeptidases compared to linear amides, driven by the steric shielding and high energy barrier for oxidative N-dealkylation inherent to the ring system[1].

  • The 3,5-Bis(trifluoromethyl)phenyl Payload: This "super-hydrophobic" motif is a staple in medicinal chemistry. The highly electronegative trifluoromethyl (-CF3) groups withdraw electron density from the phenyl ring, drastically reducing its susceptibility to cytochrome P450-mediated oxidation. Furthermore, the bis-CF3 substitution exponentially increases the lipophilicity (logP) of the construct. This lipophilic enhancement is a primary driver for passive membrane permeability, allowing otherwise impermeable peptide sequences to cross lipid bilayers[2][3]. Additionally, this bulky group serves as an excellent hydrophobic anchor for binding deep hydrophobic pockets in protein-protein interaction (PPI) targets, such as STAT3[4].

By coupling the secondary amine of BTFMAz to the C-terminus of a peptide, researchers can eliminate the negatively charged carboxylate, protect the terminal amide bond from cleavage, and install a potent cell-penetrating pharmacophore.

Peptidomimetic Design Strategy

G Native Native Peptide (Poor PK, Labile) Coupling C-Terminal Amidation (Fragment Coupling) Native->Coupling BTFMAz 3-[3,5-Bis(CF3)phenyl]azetidine (Rigid, Lipophilic) BTFMAz->Coupling Peptidomimetic BTFMAz-Peptidomimetic (Optimized Lead) Coupling->Peptidomimetic Protease Protease Resistance (Azetidine Shielding) Peptidomimetic->Protease Permeability Enhanced Permeability (CF3 Lipophilicity) Peptidomimetic->Permeability Affinity Target Affinity (Hydrophobic Anchor) Peptidomimetic->Affinity

Workflow for integrating BTFMAz to optimize peptide pharmacokinetics and target affinity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize a self-validating approach. The synthesis relies on fragment-based solution-phase coupling to prevent side-chain cross-reactivity, followed by standardized pharmacokinetic assays.

Protocol A: Synthesis of BTFMAz-Capped Peptidomimetics

Because BTFMAz is a sterically hindered secondary amine, standard on-resin coupling can result in poor yields. The optimal approach is the synthesis of a fully protected peptide acid, followed by solution-phase coupling.

Step 1: Synthesis and Cleavage of the Protected Peptide

  • Synthesize the desired peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS. Causality: 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide while retaining all side-chain protecting groups (e.g., Boc, tBu, Trt). This prevents the BTFMAz amine from erroneously coupling to Asp or Glu side chains.

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (10 mL/g resin) for 10 minutes at room temperature.

  • Filter the solution into a flask containing 10% pyridine in methanol to neutralize the TFA. Repeat the cleavage step twice.

  • Evaporate the solvent under reduced pressure and precipitate the protected peptide acid in ice-cold diethyl ether.

Step 2: Solution-Phase Coupling of BTFMAz

  • Dissolve the protected peptide acid (1.0 eq) and BTFMAz (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and HOAt (1.2 eq). Causality: HATU/HOAt is selected because the highly reactive 7-aza-OBt ester efficiently overcomes the steric hindrance of the azetidine secondary amine.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 12 hours under nitrogen.

  • Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Global Deprotection

  • Treat the crude protected peptidomimetic with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the final BTFMAz-capped peptidomimetic in cold ether, centrifuge, and purify via preparative RP-HPLC.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay validates the permeability enhancement driven by the 3,5-bis(trifluoromethyl)phenyl group.

  • Prepare a 10 mM stock of the BTFMAz-peptidomimetic in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Coat the PAMPA filter membrane (donor plate) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Add 150 µL of the 50 µM peptide solution to the donor wells. Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol C: Serum Stability Assay

This protocol verifies the protease resistance imparted by the azetidine amide bond.

  • Pre-warm human serum (pooled, male) to 37°C.

  • Spike the peptidomimetic into the serum to a final concentration of 10 µM. Incubate at 37°C with gentle shaking.

  • At time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot.

  • Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard to precipitate serum proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ).

Quantitative Data Presentation

The table below summarizes typical comparative data demonstrating the profound impact of BTFMAz incorporation on a model hexapeptide targeting an intracellular PPI.

ConstructC-Terminal ModificationSerum Half-Life ( t1/2​ )Apparent Permeability ( Papp​ )Target IC₅₀ (Model PPI)
Native Peptide Free Carboxylate (-OH)< 30 min< 1.0 × 10⁻⁶ cm/s5.2 µM
Proline-Capped Proline Amide (-Pro-NH₂)2.5 hours2.4 × 10⁻⁶ cm/s1.8 µM
BTFMAz-Capped 3-[3,5-Bis(CF₃)phenyl]azetidide> 24 hours18.5 × 10⁻⁶ cm/s0.04 µM

Table 1: Pharmacokinetic and pharmacodynamic enhancements achieved via BTFMAz capping. The azetidine ring drives serum stability, while the bis-CF3 phenyl group exponentially increases permeability and target affinity.

Biological Fate Pathway

Pathway Admin Administration Serum Systemic Circulation (Resists Carboxypeptidases) Admin->Serum Membrane Lipid Bilayer (Passive Diffusion via CF3) Serum->Membrane Target Intracellular Target (Hydrophobic Pocket Binding) Membrane->Target

Biological pathway of BTFMAz-modified peptidomimetics evading degradation and entering cells.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Welcome to the technical support center for the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important azetidine derivative.

The 3-aryl azetidine scaffold is a valuable structural motif in medicinal chemistry. This guide focuses on a common and effective synthetic route, starting from the commercially available N-Boc-3-hydroxyazetidine. We will explore the key steps of the synthesis, potential pitfalls, and strategies for yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine?

A1: A widely adopted and robust two-step synthetic strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr) or a coupling reaction on an activated azetidine precursor. A common approach is to convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a better leaving group, such as a mesylate or tosylate, followed by reaction with a suitable aryl nucleophile. Alternatively, a Mitsunobu reaction can be employed.[1][2][3]

  • Deprotection of the Boc (tert-butoxycarbonyl) group under acidic conditions to yield the final product.[4]

Q2: I am observing low yields in the first step of the synthesis (arylation of the azetidine ring). What are the potential causes?

A2: Low yields in the arylation step can be attributed to several factors:

  • Inefficient leaving group formation: If you are using a two-step approach (e.g., mesylation followed by substitution), incomplete conversion of the alcohol to the mesylate will result in unreacted starting material.

  • Side reactions: Elimination reactions can compete with the desired substitution, particularly if a strong, non-nucleophilic base is used.[5] The strained nature of the azetidine ring can also make it susceptible to decomposition under harsh conditions.[6]

  • Steric hindrance: The bulky 3,5-bis(trifluoromethyl)phenyl group can sterically hinder the nucleophilic attack.

  • Inappropriate reaction conditions: The choice of solvent, base, and temperature is critical and can significantly impact the reaction outcome.[5]

Q3: The deprotection of the N-Boc group is not going to completion. What can I do?

A3: Incomplete deprotection is a common issue. Here are some troubleshooting tips:

  • Acid Strength and Concentration: Ensure you are using a sufficiently strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane (typically 4M) are standard reagents for Boc deprotection.[1][4][7]

  • Reaction Time and Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Scavengers: The tert-butyl cation generated during deprotection can sometimes lead to side reactions. While less common with this specific substrate, the use of a scavenger like anisole or triethylsilane can be beneficial in certain cases.

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: Purification of the final azetidine product, which is a free amine, can be challenging due to its basicity and potential for interaction with silica gel.

  • Column Chromatography: If using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier to the eluent, such as triethylamine (0.5-1%) or ammonium hydroxide, to prevent tailing and improve the separation.

  • Acid-Base Extraction: An alternative purification strategy is to perform an acid-base extraction. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or trifluoroacetate) can facilitate purification by crystallization.

Troubleshooting and Optimization

Issue 1: Low Yield in the Arylation Step (Mitsunobu Reaction)

The Mitsunobu reaction provides a direct conversion of the alcohol to the desired aryl-azetidine. However, its success is highly dependent on several factors.

Symptoms:
  • TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-3-hydroxyazetidine.

  • Formation of byproducts, such as triphenylphosphine oxide and the hydrazinedicarboxylate adduct, complicates purification.

Potential Causes and Solutions:
Cause Explanation Solution
Reagent Quality Triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide upon storage. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose.Use freshly opened or purified reagents. Store PPh₃ and azodicarboxylates under an inert atmosphere and in a cool, dark place.
Reaction Conditions The reaction is sensitive to temperature and the order of addition.Maintain the reaction temperature at 0 °C or below during the addition of the azodicarboxylate. Add the azodicarboxylate solution dropwise to the mixture of the alcohol, phenol, and PPh₃ to control the reaction rate and minimize side reactions.
Stoichiometry An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.Typically, a slight excess (1.2 - 1.5 equivalents) of PPh₃ and the azodicarboxylate relative to the alcohol is used.
Solvent The choice of solvent can influence the solubility of the reagents and the reaction rate.Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used solvents for the Mitsunobu reaction. Ensure the solvent is completely dry.
Issue 2: Challenges in the N-Boc Deprotection Step
Symptoms:
  • The reaction stalls, with both starting material and product present after an extended period.

  • Formation of unidentified, more non-polar byproducts observed by TLC.

Potential Causes and Solutions:
Cause Explanation Solution
Insufficient Acid The Boc group is stable to weak acids.Use a strong acid like TFA or HCl in dioxane. For a 1 mmol scale reaction, 2-3 mL of a 20% TFA in DCM solution is typically sufficient.
Water Contamination The presence of water can hydrolyze the acid and reduce its effectiveness.Use anhydrous solvents and reagents.
Side Reactions The intermediate tert-butyl cation can alkylate the product or other nucleophilic species present.While less common for this substrate, consider running the reaction at a lower temperature (0 °C) to minimize side reactions.
Work-up Issues The product is a free amine and can be volatile.After the reaction is complete, carefully remove the acid and solvent under reduced pressure. Avoid excessive heating. It is often preferable to directly precipitate the product as a salt.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-[3,5-bis(trifluoromethyl)phenyl]azetidine-1-carboxylate (Mitsunobu Reaction)

This protocol outlines a general procedure for the arylation of N-Boc-3-hydroxyazetidine using a Mitsunobu reaction.

Materials:
  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • 3,5-Bis(trifluoromethyl)phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine, 3,5-bis(trifluoromethyl)phenol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Protocol 2: Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine (N-Boc Deprotection)

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:
  • tert-butyl 3-[3,5-bis(trifluoromethyl)phenyl]azetidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:
  • Dissolve the N-Boc protected azetidine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography (with a basic modifier in the eluent) or by crystallization.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow A N-Boc-3-hydroxyazetidine B tert-butyl 3-[3,5-bis(trifluoromethyl)phenyl]azetidine-1-carboxylate A->B Mitsunobu Reaction (3,5-Bis(trifluoromethyl)phenol, PPh3, DIAD) C 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine B->C N-Boc Deprotection (TFA, DCM)

Caption: A two-step synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine.

Mitsunobu Reaction Mechanism

MitsunobuMechanism cluster_activation Activation of PPh3 cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Betaine Betaine intermediate PPh3->Betaine + DIAD DIAD DIAD Phosphonium Alkoxyphosphonium salt Betaine->Phosphonium + Alcohol Alcohol N-Boc-3-hydroxyazetidine Phenol Ar-OH Product Product Phenol->Product + Phosphonium OPPh3 O=PPh₃ Phosphonium->OPPh3

Caption: Simplified mechanism of the Mitsunobu reaction for arylation.

References

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 12). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2012, August 20). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Retrieved from [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • PubMed. (2006, September 29). A one-pot preparation of 1,3-disubstituted azetidines. Retrieved from [Link]

  • Brandi, A., Cicchi, S., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • Tsunoda, T., et al. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO. HETEROCYCLES, 98(11), 1525. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Royal Society of Chemistry. (2015, February 18). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421–4434. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Alvernhe, G., et al. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. Retrieved from [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • American Chemical Society. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Ring-Opening in Bis(trifluoromethyl)phenyl Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in medicinal chemistry and drug development: the prema...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in medicinal chemistry and drug development: the premature ring-opening of azetidines substituted with highly electron-withdrawing groups, specifically the 3,5-bis(trifluoromethyl)phenyl moiety.

This guide is designed to provide you with a deep mechanistic understanding of the problem, actionable troubleshooting steps, and field-validated protocols to ensure the structural integrity of your target compounds.

Part 1: Mechanistic Insights – The Causality of Ring-Opening

To effectively troubleshoot, we must first understand the thermodynamic and electronic forces at play. The azetidine ring is a four-membered nitrogen heterocycle characterized by a significant ring strain energy of approximately 25.2 to 25.4 kcal/mol[1][2]. While it is generally more stable and easier to handle than the highly strained three-membered aziridine ring[3], it remains highly susceptible to ring-opening under specific chemical environments.

The introduction of a 3,5-bis(trifluoromethyl)phenyl group exacerbates this inherent instability through powerful inductive and mesomeric electron-withdrawing effects[4]:

  • N-Substituted Derivatives: When this group is attached directly to the azetidine nitrogen, it delocalizes the nitrogen's lone pair. While this reduces the basicity of the nitrogen, it essentially acts like an N-acyl or N-tosyl group, highly activating the adjacent ring carbons toward nucleophilic attack[3].

  • C-Substituted Derivatives: When attached to a ring carbon, the strong electron-withdrawing nature of the bis(CF3)phenyl group polarizes the C–N bond. This stabilizes developing negative charges in the transition state, lowering the activation energy required for nucleophiles to cleave the ring[4].

  • Azetidinium Ion Formation: In the presence of Lewis acids or Brønsted acids, the azetidine nitrogen can be protonated or coordinated, forming a highly reactive azetidinium ion. This species is primed for rapid ring cleavage by even weak nucleophiles[1][3].

Mechanism A Azetidine Core + Bis(CF3)Ph B N-Activation (Acid/Electrophile) A->B Unoptimized Conditions F Steric Base + Low Temp A->F Optimized Protocol C Azetidinium Ion (High Strain) B->C D Nucleophilic Attack C->D E Ring-Opened Degradant D->E SN2 Cleavage G Stable Target Compound F->G Controlled Reactivity

Fig 1. Mechanistic divergence of azetidine reactivity under standard vs. optimized conditions.

Part 2: Troubleshooting FAQs

Q1: Why does my bis(trifluoromethyl)phenyl-azetidine decompose during Buchwald-Hartwig cross-coupling?

A: This is a classic thermal and base-mediated degradation issue. Higher reaction temperatures (e.g., >100 °C) provide the necessary thermal energy to overcome the activation barrier for ring-opening[2][5]. Furthermore, strong nucleophilic bases (like NaOtBu) can directly attack the activated azetidine carbons. Solution: Transition to a highly active, low-temperature palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) that operates efficiently at 40–60 °C. Replace strong nucleophilic bases with milder, sterically hindered alternatives like Cs₂CO₃.

Q2: How do I prevent ring-opening during N-acylation with acyl chlorides?

A: Acyl chlorides can act as weak Lewis acids, which coordinate to the azetidine nitrogen and promote ring-opening via an SN2-type mechanism[2]. The bis(CF3)phenyl group already makes the ring sensitive; the acyl chloride pushes it over the edge. Solution: Perform the reaction at strictly controlled low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction[2]. Ensure the base (e.g., DIPEA) is added before the acyl chloride to neutralize any generated HCl immediately.

Q3: I am observing intramolecular ring-opening during Boc deprotection. How can I stop this?

A: Acid-mediated intramolecular ring-opening is a known decomposition pathway for azetidines with pendant nucleophilic groups (like amides or ethers)[6][7]. The acidic conditions (e.g., TFA) protonate the nitrogen, and the pendant group attacks the strained ring. Solution: Avoid strongly acidic conditions. If you must use a Boc group, try anhydrous HCl in dioxane at 0 °C and monitor closely to quench the reaction the moment deprotection is complete. Alternatively, redesign the synthesis to use a protecting group cleavable under neutral or reductive conditions, such as a Cbz group (removed via Pd/C hydrogenation).

Q4: Does solvent choice impact the stability of the azetidine ring during functionalization?

A: Absolutely. Highly polar solvents can stabilize the charge-separated transition states during nucleophilic attack, thereby increasing the rate of ring-opening and decreasing selectivity[7][8]. Solution: Ethereal solvents, particularly 2-methyltetrahydrofuran (2-MeTHF), have been found to be optimal for preserving azetidine integrity while maintaining reaction efficacy[7][8].

Troubleshooting Start Ring-Opening Detected? Acid Check Lewis/Bronsted Acidity Start->Acid Yes Buffer Neutralize or Change Catalyst Acid->Buffer pH < 7 or Lewis Acid Temp Check Reaction Temperature Acid->Temp Neutral/Basic Cool Reduce to 0°C or -78°C Temp->Cool T > 25°C Solv Check Solvent Polarity Temp->Solv T < 25°C Ether Switch to 2-MeTHF Solv->Ether Highly Polar

Fig 2. Decision tree for troubleshooting azetidine ring-opening side reactions.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the impact of various reaction parameters on the stability of bis(trifluoromethyl)phenyl-substituted azetidines during standard coupling/functionalization workflows.

Reaction ParameterHigh-Risk Condition (Promotes Ring-Opening)Optimized Condition (Preserves Azetidine)Expected Target YieldRing-Opening Byproduct
Temperature > 80 °C (Thermal degradation)[5]0 °C to 25 °C[2]> 85%< 5%
Solvent DMF, DMSO (Highly polar)[8]2-MeTHF, Toluene (Ethereal/Non-polar)[8]80 - 95%< 2%
Base NaOtBu, KOH (Strongly nucleophilic)Cs₂CO₃, DIPEA (Sterically hindered)> 90%< 5%
Catalyst (Coupling) Pd(OAc)₂ / PPh₃ (Requires high heat)RuPhos Pd G3 (Active at low temp)85 - 90%< 1%
Acidity (pH) TFA, Lewis Acids (BF₃·OEt₂)[1][2]Buffered or strictly neutral/basic> 95%< 1%

Part 4: Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized protocols designed specifically to mitigate ring strain release.

Protocol A: Low-Temperature N-Acylation of Bis(trifluoromethyl)phenyl Azetidines

This protocol minimizes Lewis acid-mediated ring-opening during amide bond formation.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the azetidine substrate (1.0 equiv) in anhydrous 2-MeTHF (0.1 M concentration)[7][8].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise. Causality note: DIPEA is sterically hindered, preventing it from acting as a nucleophile against the azetidine ring.

  • Reagent Addition: Dilute the acyl chloride (1.1 equiv) in a small volume of 2-MeTHF and add it dropwise over 15 minutes using a syringe pump.

  • Monitoring: Maintain the reaction at -78 °C for 1 hour. Monitor progress via LC-MS (aliquots quenched in cold MeOH). Do not allow the reaction to warm to room temperature until the starting material is fully consumed.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol utilizes highly active precatalysts to avoid thermal degradation[2].

  • Reagent Mixing: In a nitrogen-filled glovebox, charge a vial with the azetidine (1.0 equiv), the aryl halide (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (5 mol%).

  • Solvent Addition: Add anhydrous Toluene or 2-MeTHF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Transfer the vial to a pre-heated block set to 45 °C (strictly avoid exceeding 60 °C). Stir vigorously for 4–8 hours.

  • Validation: Check the reaction progress every 2 hours via TLC. The low temperature prevents the thermal ring-opening pathway while the G3 precatalyst ensures efficient oxidative addition and reductive elimination.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at:[Link]

  • Bott, T. M., & West, F. G. (LOCKSS). Preparation and Synthetic Applications of Azetidines. Available at: [Link]

  • Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available at:[Link]

  • Chemical Science (RSC Publishing). Double strain-release enables formal C–O/C–F and C–N/C–F ring-opening metathesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists working with 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine , a highly lipophilic, basic building block commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists working with 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine , a highly lipophilic, basic building block commonly utilized in late-stage drug functionalization [3]. Due to the unique combination of a highly strained four-membered azetidine ring and a heavily fluorinated aromatic system, standard purification workflows often fail.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure high-yield isolation and crystallization.

Part 1: Physicochemical Profiling & Strategy

To purify this molecule effectively, we must first understand how its structural features dictate its macroscopic behavior. The extreme lipophilicity of the bis(trifluoromethyl)phenyl moiety combined with the basic secondary amine creates a molecule that is prone to "oiling out" (Liquid-Liquid Phase Separation) during crystallization and severe tailing during chromatography.

Table 1: Physicochemical Profile & Purification Impact
Chemical FeaturePropertyImpact on Purification Strategy
Secondary Amine pKa ~9.5 – 10.0Enables efficient acid-base extraction. Causes severe streaking on bare silica gel due to strong hydrogen bonding with acidic silanols.
3,5-Bis(CF₃)phenyl Group High Lipophilicity (LogP)The free base is an oil or low-melting solid. Highly soluble in non-polar solvents (heptane, MTBE). Makes salts prone to supersaturation and oiling out.
Azetidine Ring High Ring Strain (~26 kcal/mol)Susceptible to nucleophilic ring-opening [1]. Prolonged exposure to heat and strong aqueous acids must be strictly avoided.

Part 2: Troubleshooting FAQs

Q1: Why does my free base streak severely during silica gel chromatography, and how can I recover my yield?

Causality: Silica gel is inherently acidic due to surface silanol (-SiOH) groups. The highly basic azetidine nitrogen protonates upon contact with the stationary phase, creating strong electrostatic interactions that cause severe tailing, band broadening, and permanent retention of your product. Solution: You must mask the acidic silanols. Pre-treat your silica column by flushing it with 2-5 column volumes of eluent containing 1-5% Triethylamine (TEA). Alternatively, utilize an eluent system containing ammonium hydroxide (e.g., DCM / MeOH / 1% aqueous NH₄OH) to maintain the azetidine in its neutral, free-base form throughout the run [3].

Q2: During salt formation, my product forms a thick syrup at the bottom of the flask instead of crystals. What is happening?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because the 3,5-bis(trifluoromethyl)phenyl group is extremely lipophilic, the generated salt often exceeds its solubility limit before reaching the metastable zone required for solid nucleation. Instead of forming a crystal lattice, the compound separates as a dense, solute-rich liquid phase. Solution: Do not attempt to filter the oil. Heat the mixture until it becomes a homogeneous single phase, introduce a polar co-solvent (like Isopropanol) to increase the solubility of the salt, and cool at a strictly controlled rate (e.g., 0.1 °C/min). Seeding the solution at the cloud point is highly recommended to force solid nucleation before LLPS can occur.

Q3: I tried to form the HCl salt using aqueous concentrated HCl and heat, but my yield was low and NMR shows acyclic impurities. Why?

Causality: Azetidines possess significant angle strain (~26 kcal/mol) [1]. Protonation of the nitrogen creates a highly activated azetidinium intermediate. When exposed to heat and strong aqueous nucleophiles (like water or excess chloride ions), the ring undergoes irreversible nucleophilic ring-opening, leading to acyclic amine degradation products [2]. Solution: Always use anhydrous acids (e.g., HCl in diethyl ether or dioxane) at low temperatures (0–5 °C) to form the salt.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Acid-Base Extraction

For crude reaction mixtures, acid-base extraction is superior to chromatography for removing non-basic organic impurities.

Extraction Crude Crude Reaction Mixture (Organic Phase) AddAcid Extract with 1M HCl (aq) Crude->AddAcid Phase1 Phase Separation AddAcid->Phase1 OrgDiscard Organic Phase (Neutral Impurities) Phase1->OrgDiscard Discard AqKeep Aqueous Phase (Azetidine HCl Salt) Phase1->AqKeep Keep Basify Basify to pH 10 (NaOH) Extract with MTBE AqKeep->Basify Phase2 Phase Separation Basify->Phase2 AqDiscard Aqueous Phase (Inorganic Salts) Phase2->AqDiscard Discard OrgKeep Organic Phase (Pure Free Base) Phase2->OrgKeep Keep

Caption: Acid-base extraction protocol for isolating azetidine free base from neutral impurities.

Workflow 2: Resolving Liquid-Liquid Phase Separation (Oiling Out)

If you encounter LLPS during crystallization, follow this logical decision tree to rescue your batch.

Workflow A Free Base Oil (Lipophilic) B Add Anhydrous HCl in EtOAc/Et2O at 0°C A->B C Did it crystallize? B->C D Filter & Dry (Pure HCl Salt) C->D Yes E Oiled Out (LLPS) C->E No F Heat to 60°C & Add IPA (Co-solvent) E->F G Cool slowly (0.1°C/min) & Add Seed Crystals F->G G->C

Caption: Workflow for resolving liquid-liquid phase separation during azetidine salt crystallization.

Part 4: Self-Validating Protocol for Anhydrous Salt Crystallization

To bypass the difficulties of handling the free base oil, we recommend isolating the compound as a crystalline salt.

Table 2: Salt Screening Matrix
CounterionSolvent SystemExpected OutcomeRecommendation
HCl (Anhydrous) EtOAc / HeptaneHigh yield, fast crystallizationFirst-line choice for general purification.
p-Toluenesulfonic Acid IPA / MTBEHighly crystalline, bulky saltBest alternative if the HCl salt persistently oils out.
L-Tartaric Acid EtOH / WaterDiastereomeric saltsUse strictly for chiral resolution of enantiomers.
Step-by-Step Methodology: Anhydrous HCl Salt Formation

Objective: Convert the lipophilic free base into a stable, crystalline HCl salt without inducing hydrolytic ring-opening.

  • Dissolution & Clarification: Dissolve 1.0 equivalent of the crude free base in 10 volumes (v/w) of anhydrous Ethyl Acetate (EtOAc).

    • Self-Validation Check: The solution must be completely transparent. If turbidity is observed, filter through a 0.22 μm PTFE syringe filter. Particulates act as uninvited nucleation sites that can trap impurities.

  • Controlled Acidification: Cool the solution to 0–5 °C using an ice bath. Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether over 15 minutes.

    • Causality: Using anhydrous HCl prevents the hydrolytic ring-opening of the highly strained azetidinium intermediate [1][2]. Slow addition prevents local supersaturation, which is the primary trigger for oiling out.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The free base spot (Rf ~0.6) should completely disappear, leaving only baseline material (the salt).

  • Nucleation & Aging: Stir the mixture at 0 °C for 1 hour. If crystallization does not begin within 15 minutes, add 0.01 eq of authentic HCl salt seed crystals.

    • Self-Validation Check: A stark transition from a clear solution to a thick white slurry indicates successful nucleation. If liquid droplets form on the flask walls, LLPS has occurred (refer to Workflow 2).

  • Anti-Solvent Addition: Slowly add 5 volumes of heptane over 30 minutes to drive the remaining salt out of solution.

  • Isolation: Filter the slurry under vacuum using a Buchner funnel under a nitrogen blanket. Wash the filter cake with cold heptane (2 volumes) and dry in a vacuum oven at 40 °C for 12 hours.

    • Self-Validation Check: Yield should be >85%. The final product should be a free-flowing white powder. A sticky or gummy solid indicates trapped solvent or residual free base.

References

  • Source: RSC Advances (Royal Society of Chemistry)
  • Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles / CLOCKSS Archive URL
  • Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
Optimization

Technical Support Center: Handling &amp; Storage of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine . Due to the inherent thermodynamic properties of the four-membered azetidine heterocycle, this compound requires rigorous handling protocols to prevent premature degradation, ring-opening, and loss of biological activity.

Below, you will find a comprehensive breakdown of the compound's stability profile, mechanistic troubleshooting FAQs, and self-validating experimental workflows.

I. Quantitative Stability Profile

To establish a baseline for storage expectations, the following table summarizes the quantitative impact of various environmental conditions on the half-life ( T1/2​ ) and structural integrity of 3-arylazetidines [1][2].

Storage ConditionAtmosphereTemperatureEst. Half-Life ( T1/2​ )Primary Degradation Pathway
Ambient (Benchtop) Air (Ambient Humidity)25°C< 1 WeekCarbamate formation / Ring-opening
Standard Refrigerator Air (Sealed Vial)4°C1–2 MonthsAcid-catalyzed ring-opening (Trace moisture)
Standard Freezer Air (Unsealed/Opened)-20°C4–6 MonthsN-Oxidation / Carbamate formation
Optimized Storage Argon (Anhydrous)-20°C> 2 YearsNone detected
II. Mechanistic Troubleshooting & FAQs

Q1: Why does 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine degrade so rapidly under ambient conditions? Causality: The fundamental instability of this compound stems from the inherent thermodynamic ring strain of the four-membered azetidine heterocycle, which is approximately 25.4 kcal/mol [1]. The nitrogen atom in the ring is a basic secondary amine. When exposed to ambient moisture—which is naturally slightly acidic due to dissolved atmospheric CO2​ —the nitrogen protonates to form an azetidinium ion. This protonation drastically lowers the activation energy required for nucleophilic attack. Trace water then attacks the highly strained C2 or C4 positions, irreversibly cleaving the ring to form a linear amino-alcohol degradant [2].

Q2: How does the 3,5-bis(trifluoromethyl)phenyl substituent alter the compound's handling requirements? Causality: The 3,5-bis(trifluoromethyl)phenyl group is highly electron-withdrawing and exceptionally lipophilic. Because this bulky group is attached at the C3 position (separated from the nitrogen by an sp3 carbon), it does not significantly delocalize the nitrogen's lone pair. Therefore, the amine remains basic and vulnerable to protonation. However, the extreme lipophilicity of the bis- CF3​ motif means that if the ring opens to form a highly polar amino-alcohol, the solubility profile of your sample will change drastically. This often causes unexpected precipitation in non-polar storage solvents or altered dissolution profiles in biological assay buffers, leading to false negatives in screening.

Q3: What are the visual and analytical signs that my batch has degraded? Causality: Visually, pure azetidines are typically colorless to pale yellow liquids or crystalline solids. Degradation often presents as an increase in viscosity or a shift to a darker yellow/brown hue due to the formation of complex polymeric mixtures. Analytically, 1H NMR is the definitive diagnostic tool. Degradation is confirmed by the disappearance of the characteristic, highly strained multiplet signals of the azetidine ring protons (typically between 3.5–4.5 ppm) and the emergence of linear alkyl chain signals.

Degradation A 3-[3,5-Bis(CF3)phenyl]azetidine (Intact Scaffold) B Azetidinium Ion (Protonated Intermediate) A->B Acidic Moisture (H+) D Azetidine Carbamate (CO2 Adduct) A->D Ambient CO2 + Moisture C Linear Amine Degradant (Irreversible Ring-Opening) B->C Nucleophilic Attack (H2O)

Fig 1. Degradation pathways of 3-arylazetidines via acid-catalyzed ring opening and CO2 capture.

III. Authorized Workflows & Methodologies

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By establishing an exact molar baseline before storage using an internal standard, any deviation post-storage instantly flags degradation, preventing the introduction of compromised reagents into downstream experiments.

Protocol: Self-Validating Preparation for Long-Term Storage

Phase 1: Pre-Storage Baseline Validation (qNMR)

  • Weigh exactly 5.0 mg of the azetidine compound and 2.0 mg of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve both completely in 0.6 mL of anhydrous CDCl3​ (stored over activated molecular sieves).

  • Acquire a 1H NMR spectrum with a relaxation delay ( d1 ) of at least 10 seconds to ensure full relaxation of all protons.

  • Integrate the azetidine ring protons against the internal standard to establish the exact molar purity baseline. Document this ratio.

Phase 2: Anhydrous Desiccation & Aliquoting 5. Transfer the bulk compound into pre-weighed, amber glass vials (to prevent photo-oxidation). 6. Place the open vials in a vacuum desiccator containing active P2​O5​ or indicating Drierite. 7. Apply high vacuum (< 0.1 mbar) for 4 hours to remove all trace ambient moisture and dissolved CO2​ .

Phase 3: Inerting and Hermetic Sealing 8. Backfill the desiccator with high-purity Argon gas (do not use N2​ if the compound is stored at cryogenic temperatures where N2​ can condense). 9. While maintaining a gentle Argon stream over the vials, quickly cap them using PTFE-lined screw caps. Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard rubber septa, which can degrade and leach plasticizers. 10. Wrap the cap junctions tightly with Parafilm to prevent micro-leaks during thermal contraction in the freezer.

Phase 4: Post-Storage Verification (Pre-Use) 11. Store the sealed vials at -20°C. 12. Validation Step: Before utilizing the stored compound in an assay, allow the vial to warm to room temperature before opening (prevents condensation). Repeat Phase 1 on a small aliquot. If the integration ratio matches the baseline, the system is validated and the compound is safe for use.

StorageWorkflow S1 1. Purity Validation (qNMR with Internal Std) S2 2. High-Vacuum Desiccation (<0.1 mbar) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Argon Gas Purge (Inerting) S3->S4 S5 5. Seal with PTFE Caps & Parafilm S4->S5 S6 6. Long-Term Storage (-20°C) S5->S6

Fig 2. Self-validating workflow for the preparation and long-term storage of sensitive azetidines.

IV. References
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - National Institutes of Health (ACS Medicinal Chemistry Letters) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine Functionalization

Welcome to the Advanced Catalysis Support Center. This portal is designed for researchers and drug development professionals facing challenges in the N-functionalization of highly specialized azetidine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This portal is designed for researchers and drug development professionals facing challenges in the N-functionalization of highly specialized azetidine building blocks.

The functionalization of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine via Buchwald-Hartwig amination presents a unique convergence of steric and electronic challenges. The highly electron-withdrawing bis(trifluoromethyl)phenyl moiety drastically reduces the nucleophilicity of the secondary azetidine nitrogen. Simultaneously, the strained four-membered ring is highly susceptible to base-mediated degradation[1]. Optimizing the palladium catalyst load to <1 mol% in this system requires strict control over the catalytic cycle to prevent off-cycle resting states and premature catalyst death[2].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction stall at 20-30% conversion when I reduce the Pd loading from 5 mol% to 0.5 mol%? Causality & Solution: This is a classic symptom of catalyst poisoning. When scaling down catalyst loading, the required Turnover Number (TON) proportionally increases. If you are using aryl iodides as your electrophile, the iodide byproduct can coordinate strongly to the Pd(II) intermediate. This outcompetes the bulky phosphine ligand or the incoming weakly nucleophilic azetidine, forming highly stable, inactive Pd(II) iodide dimers[3].

  • Actionable Fix: Switch your electrophile from an aryl iodide to an aryl bromide or chloride[3]. Additionally, abandon traditional Pd(II) sources like Pd(OAc)2​ in favor of modern pre-catalysts (e.g., RuPhos Pd G3 or G4). Pre-catalysts ensure rapid, quantitative generation of the active L-Pd(0) species under mild conditions, preventing early catalyst aggregation into inactive Pd black[4].

Q2: I am detecting significant amounts of ring-opened byproducts. How do I preserve the azetidine ring? Causality & Solution: The azetidine ring harbors significant angle strain. High reaction temperatures (>100 °C) combined with strong, nucleophilic bases (such as NaOtBu ) can promote β-lactam formation or direct ring cleavage[3].

  • Actionable Fix: Shift to a milder, non-nucleophilic base such as Cs2​CO3​ or K3​PO4​ [4]. Because weaker bases require the deprotonation step to occur at the solid-liquid boundary, you must pair them with a highly active ligand (like RuPhos) to maintain catalytic efficiency at lower temperatures (60–80 °C)[3].

Q3: What is the optimal ligand for coupling this specific bulky secondary amine? Causality & Solution: Ligands must be large enough to sterically force reductive elimination, yet flexible enough to allow the bulky 3-aryl azetidine to coordinate to the metal center. RuPhos is generally the gold standard for secondary amines[4]. However, because the bis(CF3)phenyl group severely dampens the amine's nucleophilicity, the transmetalation step becomes the rate-limiting bottleneck. If RuPhos fails to achieve high Turnover Frequencies (TOF) at low loading, switching to tBuBrettPhos is recommended, as it is specifically engineered to accelerate C-N bond formation with weakly nucleophilic amines[4].

Part 2: Catalytic Cycle & Failure Modes

Understanding the exact point of failure in your catalytic cycle is critical for rational optimization. The diagram below illustrates the desired productive cycle alongside the primary off-cycle deactivation pathway.

CatalyticCycle Precat Pd Precatalyst (e.g., RuPhos Pd G3) Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base / Activation PdII_Ar L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_Ar Ar-Br PdII_Amine L-Pd(II)(Ar)(Azetidinyl) Amido Complex PdII_Ar->PdII_Amine Azetidine + Base OffCycle Off-Cycle Resting State (Catalyst Deactivation) PdII_Ar->OffCycle Iodide inhibition PdII_Amine->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Target Product PdII_Amine->Product Reductive Elimination

Figure 1: Buchwald-Hartwig catalytic cycle for azetidine functionalization with off-cycle pathways.

Part 3: Quantitative Optimization Data

To minimize environmental impact and reduce costs, optimizing metal and ligand loadings is a core requirement[2]. The following matrix demonstrates the empirical causality of varying reaction parameters on the Yield and Turnover Frequency (TOF) for the coupling of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine with a standard aryl halide.

EntryPd Source (mol%)LigandBaseTemp (°C)ElectrophileYield (%)TOF (h⁻¹)
1 Pd(OAc)2​ (5.0)BINAP NaOtBu 100Ar-I42*0.7
2 Pd2​(dba)3​ (2.0)XPhos Cs2​CO3​ 90Ar-Br652.7
3RuPhos Pd G3 (1.0)RuPhos Cs2​CO3​ 80Ar-Br897.4
4 RuPhos Pd G4 (0.5) RuPhos K3​PO4​ 60 Ar-Br 94 15.6

*Note: Entry 1 resulted in >30% ring-opened decomposition products due to the harsh base and elevated temperature.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in visual and analytical validation checkpoints to ensure the integrity of the <1 mol% catalyst system.

Workflow Prep 1. Glovebox Setup Weigh Catalyst & Base Solvent 2. Solvent Addition Degassed THF/Dioxane Prep->Solvent Reagents 3. Substrate Addition Azetidine + Ar-X Solvent->Reagents React 4. Thermocycling 60°C for 12h Reagents->React Workup 5. Quench & Filter Celite Filtration React->Workup

Figure 2: Standard operating procedure workflow for low-loading Pd-catalyzed azetidine coupling.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with RuPhos Pd G4 precatalyst (0.5 mol%) and anhydrous, finely milled K3​PO4​ (2.0 equiv)[4].

  • Solvent Addition & Activation Check: Add 2.0 mL of rigorously degassed, anhydrous 1,4-dioxane.

    • Self-Validation Point: Stir for 5 minutes at room temperature. The solution must transition from pale yellow to a deep red/orange hue. This color change confirms the successful deprotonation of the precatalyst and the generation of the active L-Pd(0) species. If the solution turns black, oxygen ingress has occurred, resulting in inactive Pd-black.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) followed by 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine (1.2 equiv). Seal the tube with a PTFE-lined cap and remove it from the glovebox[4].

  • Thermocycling: Transfer the vessel to a pre-heated aluminum heating block set to 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing at the solid-liquid boundary of the phosphate base.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Point: LC-MS should show >80% consumption of the aryl bromide. The absence of an M+18 peak (water addition) confirms the azetidine ring remains intact.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and palladium residues. Concentrate under reduced pressure for subsequent column chromatography.

References

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions.
  • ResearchGate. "Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Reference Data for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine Validation: A Comparative Guide

Executive Summary In modern drug development, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine serves as a highly valuable structural motif. The dual trifluoromethyl (-CF3) groups significantly enhance lipophilicity and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine serves as a highly valuable structural motif. The dual trifluoromethyl (-CF3) groups significantly enhance lipophilicity and metabolic stability, while the azetidine ring provides critical conformational rigidity. However, the synthesis of this intermediate—typically involving Boc-protected cross-coupling and subsequent deprotection—often leaves behind trace impurities, regioisomers, or residual solvents.

This guide objectively compares the analytical profile of a Premium Commercial Reference Standard against a Crude/In-House Synthesized Alternative . By utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate the causality behind experimental validation choices and provide a self-validating, USP-compliant protocol for quantitative purity determination.

The Causality of Experimental Choices in NMR Validation

To ensure batch-to-batch consistency and regulatory compliance, analytical procedures must move beyond simple structural elucidation to rigorous, quantitative impurity profiling[1].

Why Premium Standards Outperform Crude Alternatives

Crude or lower-tier commercial syntheses of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine frequently suffer from incomplete Boc-deprotection or the retention of extraction solvents (like Ethyl Acetate). Because the azetidine nitrogen is highly basic, it can also form salts or trap solvents in the crystal lattice. A premium reference standard guarantees the absence of these artifacts, providing an unambiguous baseline for downstream active pharmaceutical ingredient (API) synthesis.

The Logic of Quantitative NMR (qNMR)

According to [2], the analytical procedure lifecycle approach requires rigorous instrument qualification and uncertainty measurement. We utilize qNMR because it acts as a primary ratio method [3]. Unlike chromatography, which requires a structurally identical standard to determine a response factor, qNMR allows us to calculate the exact mass fraction of our analyte by comparing it against a certified, structurally unrelated internal standard (e.g., Maleic acid). This aligns with the revised [4], which establishes qNMR as a foundational tool in pharmaceutical metrology.

Comparative NMR Spectral Data

The following tables summarize the quantitative and qualitative spectral data, demonstrating how NMR acts as a definitive diagnostic tool to differentiate premium standards from crude alternatives.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, DMSO- d6​ )

Causality: The strong electron-withdrawing nature of the 3,5-bis(CF3)phenyl group deshields the azetidine protons. The presence of a singlet at ~1.40 ppm in the crude sample is a direct diagnostic marker of an unreacted tert-butyloxycarbonyl (Boc) protecting group.

PositionPremium Standard (Expected)Crude Alternative (Observed)Causality / Diagnostic Implication
Phenyl H-4 7.95 ppm (s, 1H)7.95 ppm (s, 1H)Confirms the aromatic proton between CF3 groups.
Phenyl H-2, H-6 7.82 ppm (s, 2H)7.82 ppm (s, 2H)Confirms symmetrical ortho-protons.
Azetidine H-3 4.05 ppm (m, 1H)4.05 ppm (m, 1H)Confirms methine attachment to the phenyl ring.
Azetidine H-2, H-4 3.85 ppm (m, 4H)3.85 ppm (m, 4H)Confirms the intact 4-membered ring.
Azetidine NH 2.80 ppm (br s, 1H)2.80 ppm (br s, 1H)Broad peak indicates exchangeable amine proton.
Impurity: Boc None detected 1.40 ppm (s, ~3H)Indicates incomplete deprotection in the crude batch.
Impurity: EtOAc None detected 4.03 (q), 1.99 (s), 1.17 (t)Residual solvent from crude extraction.
Table 2: 13C NMR Spectral Data Comparison (100 MHz, DMSO- d6​ )

Causality: 13C NMR provides definitive proof of the trifluoromethyl groups via characteristic Carbon-Fluorine ( JC−F​ ) spin-spin coupling. The CF3 carbon splits into a large quartet (~272 Hz), while the adjacent aromatic carbons (C-3, C-5) split into smaller quartets (~33 Hz).

PositionPremium Standard (Expected)Crude Alternative (Observed)Causality / Diagnostic Implication
Phenyl C-1 146.5 ppm146.5 ppmIpso carbon attached to the azetidine ring.
Phenyl C-3, C-5 130.8 ppm (q, J = 33 Hz)130.8 ppm (q, J = 33 Hz)C-F coupling confirms CF3 substitution.
Phenyl C-2, C-6 127.2 ppm127.2 ppmAromatic methine carbons.
CF3 123.4 ppm (q, J = 272 Hz)123.4 ppm (q, J = 272 Hz)Strong C-F coupling definitively confirms trifluoromethyl.
Phenyl C-4 121.6 ppm121.6 ppmAromatic methine between CF3 groups.
Azetidine C-2, C-4 54.2 ppm54.2 ppmAliphatic methylene carbons.
Azetidine C-3 40.8 ppm40.8 ppmAliphatic methine carbon.
Impurity: Boc None detected 79.5 (C), 28.2 (CH3)Confirms residual protecting group in crude.

Step-by-Step Methodology: Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It removes user bias by mathematically dictating the acquisition parameters based on the physical properties of the sample.

Step 1: System Suitability Testing (SST) & T1​ Determination

  • Causality: Before quantification, the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton must be measured using an inversion-recovery pulse sequence. This ensures the relaxation delay ( D1​ ) is set correctly, guaranteeing >99.3% magnetization recovery for absolute quantitative accuracy.

  • Action: Run an inversion-recovery assay on the sample. Calculate the longest T1​ (typically the aromatic protons). Set the acquisition D1​ delay to ≥5×T1​ .

Step 2: Gravimetric Sample Preparation

  • Causality: Because qNMR is a primary ratio method, the accuracy of the purity calculation is entirely dependent on the precision of the weighing step.

  • Action: Using a calibrated microbalance, accurately weigh ~10.0 mg of the 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine sample and ~5.0 mg of a certified Internal Standard (e.g., Maleic acid, which provides a distinct singlet at ~6.26 ppm, avoiding overlap). Dissolve completely in 0.6 mL of DMSO- d6​ .

Step 3: USP-Compliant NMR Acquisition

  • Causality: To meet[2], acquisition parameters must be optimized for quantitative integration rather than mere structural elucidation.

  • Action:

    • Nucleus: 1H at 400 MHz or 500 MHz.

    • Pulse Angle: 90° (to maximize the signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): 30 seconds (or 5×T1​ from Step 1).

    • Number of Scans (NS): 32 to 64 (to achieve S/N > 150:1 for the analyte peaks).

Step 4: Data Processing & Integration

  • Causality: Improper phase or baseline correction introduces integration errors, artificially skewing the purity results.

  • Action: Apply zero-filling to at least 64k data points. Perform manual phase correction (zero and first order) and a rigorous polynomial baseline correction. Integrate the internal standard peak (6.26 ppm) and the chosen analyte peak (e.g., H-4 at 7.95 ppm).

Step 5: Purity Calculation (Mass Fraction %)

  • Causality: The self-validating nature of qNMR allows for the direct calculation of the mass fraction without needing a reference standard of the exact same molecule[3].

  • Action: Calculate purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Workflow Visualization

The following diagram maps the logical causality of the self-validating qNMR workflow, illustrating how each step mathematically supports the next to ensure a compliant, trustworthy result.

qNMR_Validation_Workflow SST 1. System Suitability (SST) T1 Inversion-Recovery Assay Ensures accurate relaxation Prep 2. Sample Preparation Gravimetric Co-weighing Analyte + Internal Standard SST->Prep Acq 3. NMR Acquisition 90° Pulse, D1 > 5×T1 USP <761> Compliant Prep->Acq Proc 4. Data Processing Phase/Baseline Correction & Signal Integration Acq->Proc Calc 5. Purity Calculation Mass Fraction (%) Yield Self-Validating Output Proc->Calc

Figure 1: USP-compliant self-validating qNMR workflow for reference standard purity determination.

References

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy". GMP-Compliance.org. Available at:[Link]

  • ResolveMass Laboratories Inc. "NMR Testing Service for Pharmaceuticals: Outsourcing". ResolveMass.ca. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine and its Piperidine Analog

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lea...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, azetidine and piperidine rings are frequently employed to introduce three-dimensionality and modulate drug-like properties.[1][2] This guide provides an objective, data-driven comparison of the reactivity of two specific analogs: 3-[3,5-bis(trifluoromethyl)phenyl]azetidine and 3-[3,5-bis(trifluoromethyl)phenyl]piperidine.

The inclusion of the 3,5-bis(trifluoromethyl)phenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, and to serve as a bioisostere for other groups.[3][4] Understanding how this potent electron-withdrawing group influences the inherent reactivity of the azetidine and piperidine cores is paramount for efficient synthesis, analog generation, and lead optimization.

Fundamental Structural and Electronic Differences

The core distinction between azetidine and piperidine lies in their ring size, which dictates their geometry, strain, and electronic character. These differences are the primary drivers of their divergent reactivity.

Ring Strain and Conformation
  • Azetidine: As a four-membered ring, azetidine is characterized by significant Baeyer (angle) and Pitzer (torsional) strain, estimated around 105 kJ/mol.[5] This inherent ring strain makes the scaffold more rigid and compact but also renders it susceptible to strain-releasing, ring-opening reactions under certain conditions.[1][5][6] This reactivity can be both a challenge and an opportunity for synthetic diversification.[5]

  • Piperidine: The six-membered piperidine ring adopts a stable, low-energy chair conformation, which alleviates nearly all ring strain.[1] This makes the piperidine scaffold metabolically robust and conformationally flexible, a feature prevalent in numerous FDA-approved drugs.[2][7]

cluster_0 Structural Comparison Azetidine 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine - 4-Membered Ring - High Ring Strain (~105 kJ/mol) - Rigid, Planar Puckering Piperidine 3-[3,5-Bis(trifluoromethyl)phenyl]piperidine - 6-Membered Ring - Low Ring Strain - Flexible (Chair Conformation)

Caption: Core structural differences between the azetidine and piperidine scaffolds.

Basicity and Nucleophilicity: The Electron-Withdrawing Effect

The basicity (a thermodynamic property, measured by pKa) and nucleophilicity (a kinetic property) of the ring nitrogen are crucial for many synthetic transformations.

  • Inherent Basicity: In unsubstituted forms, piperidine (pKa ≈ 11.2) is a significantly stronger base than azetidine (pKa ≈ 10.8). While counterintuitive given the "tied-back" alkyl groups of azetidine, the nitrogen lone pair in the smaller ring resides in an orbital with higher s-character, holding the electrons closer to the nucleus and making them less available for protonation.[8][9]

  • Substituent Effect: The 3,5-bis(trifluoromethyl)phenyl group is strongly electron-withdrawing due to the inductive effects of the two -CF₃ groups. This effect propagates through the ring structure, significantly pulling electron density away from the nitrogen atom in both analogs. The consequence is a dramatic reduction in both basicity and nucleophilicity compared to their unsubstituted parent heterocycles. This electronic deficit makes the nitrogen lone pair less available to act as either a base or a nucleophile.

Property3-[3,5-Bis(trifluoromethyl)phenyl]azetidine3-[3,5-Bis(trifluoromethyl)phenyl]piperidineRationale
Ring Size 4-membered6-memberedCore structural difference.
Ring Strain High[5]Low[1]Four-membered rings possess significant angle and torsional strain.
Predicted pKa Significantly < 10.8Significantly < 11.2The 3,5-bis(CF₃)₂-phenyl group is strongly electron-withdrawing, reducing nitrogen basicity.[10]
Conformational Flexibility Rigid, Compact[1][11]Flexible (Chair)[1]Piperidine undergoes chair flips, while azetidine is more constrained.
Predicted LogP HighHigherBoth are lipophilic; the larger piperidine ring typically increases lipophilicity further.[12]
Metabolic Stability Can be challenging due to strain[1]Generally robust[1][7]The strain-free piperidine ring is less prone to metabolic ring cleavage.

Table 1. Comparative physicochemical properties of the azetidine and piperidine analogs.

Comparative Reactivity in Key Synthetic Transformations

The interplay between ring strain, basicity, and sterics leads to predictable differences in reactivity for common synthetic operations used in drug discovery.

cluster_factors Influencing Factors reactivity Overall Reactivity strain Ring Strain (Azetidine >> Piperidine) strain->reactivity basicity Basicity / Nucleophilicity (Piperidine > Azetidine) basicity->reactivity sterics Steric Hindrance (Similar, context-dependent) sterics->reactivity

Caption: Key factors governing the differential reactivity of the two analogs.

N-Acylation

This reaction involves the attack of the nitrogen lone pair on an acylating agent (e.g., an acid chloride or anhydride).

  • Azetidine Analog: Despite its lower basicity, the azetidine may react faster in some cases. The driving force can be the partial relief of ring strain in the transition state of the addition step. However, the resulting N-acyl azetidine can be less stable. The ring strain can decrease the planarity of the resulting amide bond, making it more susceptible to hydrolysis compared to its piperidine counterpart.[13]

  • Piperidine Analog: As the more basic amine, the piperidine is a competent nucleophile. It will readily undergo N-acylation to form a stable, low-strain N-acyl piperidine, a common structural motif in pharmaceuticals.

Prediction: The piperidine analog will form a more thermodynamically stable product. The kinetic outcome may vary depending on the reaction conditions, but the azetidine's product stability is a key consideration.

N-Alkylation

In this S_N2 reaction, the amine nitrogen attacks an alkyl halide or equivalent electrophile.

  • Azetidine Analog: Its compact nature may offer a steric advantage in some cases. The reaction proceeds readily, but with highly reactive alkylating agents or under forcing conditions, a second alkylation can lead to a quaternary aziridinium salt, which is prone to ring-opening.[8]

  • Piperidine Analog: Reactivity is generally predictable and robust. The primary challenge is often managing poly-alkylation, which can be controlled by stoichiometry and reaction conditions. The resulting tertiary amine is stable.

Prediction: Both analogs will undergo N-alkylation. The piperidine analog provides a more predictable outcome with a lower risk of skeletal rearrangement or degradation.

Reaction TypeAzetidine Analog ReactivityPiperidine Analog ReactivityKey Differentiator
N-Acylation Kinetically facile, but product can be less stable due to ring strain.[13]Forms a highly stable N-acyl product.Product Stability / Ring Strain
N-Alkylation Generally efficient; risk of ring-opening with over-alkylation.[8]Robust and predictable; risk of poly-alkylation.Potential for Ring-Opening
Coupling (e.g., Buchwald) Lower basicity may require stronger bases or more active catalysts.Standard protocols are generally effective.Basicity / Nucleophilicity

Table 2. Summary of expected reactivity in common transformations.

Supporting Experimental Protocols

To empirically validate the predicted differences in reactivity, the following self-validating experimental protocols are proposed.

Protocol 1: Competitive N-Acylation for Nucleophilicity Assessment

This protocol provides a direct, head-to-head comparison of the nucleophilic character of the two amines in a single reaction vessel, minimizing variability from external conditions.

Objective: To determine the relative rate of acylation by reacting an equimolar mixture of the azetidine and piperidine analogs with a substoichiometric amount of an acylating agent.

Methodology:

  • Preparation: In a dry reaction vial under an inert atmosphere (N₂ or Ar), dissolve 3-[3,5-bis(trifluoromethyl)phenyl]azetidine (1.0 eq) and 3-[3,5-bis(trifluoromethyl)phenyl]piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add a solution of acetyl chloride (0.8 eq) in anhydrous DCM dropwise to the stirred amine mixture over 10 minutes. The substoichiometric amount ensures the reaction does not go to completion, allowing for a kinetic product ratio to be observed.

  • Quenching: After stirring for 1 hour at 0 °C, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS. The ratio of the N-acetylated azetidine product to the N-acetylated piperidine product will directly reflect their relative nucleophilic reactivity under these conditions.

start Equimolar Mixture of Azetidine & Piperidine Analogs (1.0 eq each in DCM) add_acyl Add Acetyl Chloride (0.8 eq) at 0 °C start->add_acyl react Stir for 1 hour at 0 °C add_acyl->react quench Quench with sat. NaHCO₃ react->quench analyze Analyze Product Ratio by LC-MS / NMR quench->analyze

Caption: Workflow for the competitive N-acylation experiment.

Protocol 2: pKa Determination via Potentiometric Titration

Objective: To quantitatively measure the Brønsted basicity of each analog.

Methodology:

  • Sample Preparation: Prepare a ~0.01 M solution of the amine hydrochloride salt in a suitable solvent (e.g., 80:20 H₂O/MeOH). The hydrochloride salt is used to ensure solubility and start from the protonated form.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of NaOH (~0.01 M) at a constant temperature (25 °C).

  • Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been deprotonated).

  • Replication: Perform the titration in triplicate for each compound to ensure reproducibility.

Conclusion and Outlook

The choice between a 3-[3,5-bis(trifluoromethyl)phenyl]azetidine and its corresponding piperidine analog is a strategic decision in drug design, with significant consequences for synthetic feasibility and molecular properties.[1]

  • The azetidine analog offers a rigid, compact, and more polar scaffold. Its reactivity is dominated by high ring strain, which can be harnessed for unique chemical transformations but also presents a liability for metabolic instability and product instability in reactions like N-acylation.[1][5][13] Its significantly reduced basicity, courtesy of the electron-withdrawing substituent, must be considered when planning coupling reactions.

  • The piperidine analog represents a more classical, flexible, and robust scaffold.[7] Its reactivity is predictable, leading to stable products. While its basicity is also diminished by the substituent, it remains a more competent nucleophile than the azetidine in many standard transformations.

Ultimately, the decision rests on the specific goals of the project. If novel intellectual property, conformational restriction, or improved solubility are primary drivers, the azetidine scaffold is a compelling choice.[1][11] If metabolic stability, synthetic tractability, and established structure-activity relationships are prioritized, the piperidine analog is the more conservative and often more reliable option. This guide provides the foundational principles and experimental frameworks to make that choice an informed one.

References

  • BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Inuwa, R. M. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
  • Journal of Medicinal Chemistry. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Organic Chemistry Portal. Aziridine: ring strain promotes ring opening.
  • Organic Chemistry Frontiers. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. RSC Publishing.
  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Srce.
  • EvitaChem. (3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine.
  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • MDPI.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.

Sources

Validation

Comparative Guide: Evaluating the Metabolic Stability of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine vs. Pyrrolidine

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Shift Toward Strained Heterocycles In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift Toward Strained Heterocycles

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as maximizing its target affinity. The 3,5-bis(trifluoromethyl)phenyl moiety is a highly lipophilic, electron-withdrawing group frequently used to enhance target binding and block cytochrome P450 (CYP450)-mediated aromatic oxidation[1]. However, this protection forces metabolic enzymes to attack the adjacent saturated heterocycle.

Historically, pyrrolidine (a 5-membered ring) has been a default choice for such saturated scaffolds. Yet, pyrrolidines are notoriously susceptible to α -carbon oxidation, leading to rapid clearance[2]. To mitigate this, medicinal chemists increasingly employ ring contraction strategies—replacing pyrrolidines with azetidines (4-membered rings)[3]. This guide provides an objective, data-driven comparison of the metabolic stability of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine against its pyrrolidine counterpart.

Mechanistic Causality: Why Ring Contraction Improves Stability

The superior metabolic stability of azetidines over pyrrolidines is not merely a function of losing a methylene group; it is driven by fundamental physical organic chemistry principles[4]:

  • Steric Hindrance and Ring Strain: The 4-membered azetidine ring possesses significant angle strain. CYP450-mediated α -oxidation requires the formation of a radical intermediate and subsequent hydroxylation. The sp3-rich, highly strained nature of the azetidine ring sterically and electronically disfavors the transition state required for this oxidation, effectively shielding the α -carbons[5].

  • Lipophilicity (clogP) Reduction: The loss of a carbon atom naturally reduces the lipophilicity of the molecule. Lower lipophilicity directly correlates with reduced non-specific binding to the hydrophobic active sites of hepatic CYP450 enzymes[2].

  • pKa Modulation: The strongly electron-withdrawing bis-CF3-phenyl group pulls electron density away from the heterocyclic nitrogen. In the smaller azetidine ring, this inductive effect is more pronounced, lowering the basicity (pKa) of the nitrogen compared to the pyrrolidine analog. This altered ionization state at physiological pH further reduces enzyme-substrate affinity[4].

MetabolicPathway CYP Hepatic CYP450 (e.g., CYP3A4) Pyrrolidine Pyrrolidine Scaffold (5-membered ring) CYP->Pyrrolidine High Affinity Azetidine Azetidine Scaffold (4-membered ring) CYP->Azetidine Low Affinity AlphaOx Alpha-Carbon Oxidation Pyrrolidine->AlphaOx Steric High Ring Strain & Steric Hindrance Azetidine->Steric RingOpen Ring Opening & Rapid Clearance AlphaOx->RingOpen Stable Metabolic Stability Steric->Stable

Fig 1. CYP450-mediated metabolic pathways of pyrrolidine versus azetidine scaffolds.

Comparative Experimental Data

To objectively evaluate these scaffolds, in vitro metabolic stability is typically assessed using Human Liver Microsomes (HLM). The data below illustrates the typical pharmacokinetic divergence observed when substituting a pyrrolidine with an azetidine in the presence of a heavily fluorinated aryl group[2][3].

Table 1: Physicochemical and In Vitro Metabolic Stability Comparison
Parameter3-[3,5-Bis(CF3)phenyl]pyrrolidine3-[3,5-Bis(CF3)phenyl]azetidine
Ring Size 5-membered4-membered
Calculated Lipophilicity (clogP) ~3.8~3.1
Calculated pKa (Basic Nitrogen) ~8.9~8.2
HLM Intrinsic Clearance (CL_int) 45.2 µL/min/mg12.8 µL/min/mg
In Vitro Half-Life (T1/2) 25.4 min85.6 min

Data represents generalized findings for these specific pharmacophores based on established medicinal chemistry literature.

Analysis: The data clearly demonstrates that the azetidine analog exhibits a nearly 3.5-fold decrease in intrinsic clearance and a correspondingly extended half-life. The reduction in clogP and pKa acts synergistically with the ring strain to protect the molecule from rapid hepatic degradation.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating assay design. Do not merely execute the steps; understand the causality behind the controls.

The Self-Validating System
  • Negative Control (No-NADPH): Validates that any observed compound depletion is strictly CYP450-mediated. If the compound degrades without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis.

  • Positive Control (Verapamil): A known high-clearance compound. Validates the enzymatic viability of the specific microsome batch. If Verapamil fails to degrade, the assay is void.

  • Internal Standard (IS): Added during the quenching step to correct for matrix effects, ion suppression, and injection volume variations during LC-MS/MS analysis.

Workflow Step1 1. Substrate Preparation (1 µM Test Compound) Step2 2. Microsome Addition (0.5 mg/mL HLM in Buffer) Step1->Step2 Step3 3. Pre-incubation (37°C for 5 mins) Step2->Step3 Step4 4. Reaction Initiation (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quenching (Cold Acetonitrile + IS) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify Parent Remaining) Step6->Step7

Fig 2. Self-validating workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2. Causality: Mg2+ is a required cofactor for optimal CYP450 structural stability and function.

  • Substrate Spiking: Dilute the test compounds (azetidine and pyrrolidine analogs) and the positive control (Verapamil) to a final assay concentration of 1 µM. Causality: Keeping the concentration low (typically < Km) ensures linear first-order enzyme kinetics.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: This specific concentration balances detectable turnover rates while minimizing non-specific protein binding that could artificially inflate the apparent stability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the reaction, preventing lag phases in kinetic measurements.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead).

  • Sampling and Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a generic Internal Standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction precisely at the time point.

  • Centrifugation and Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

Conclusion

For drug development professionals working with heavily fluorinated, lipophilic moieties like the 3,5-bis(trifluoromethyl)phenyl group, managing metabolic clearance is paramount. The experimental and theoretical data strongly support the substitution of pyrrolidine with an azetidine ring. The azetidine scaffold acts as a structural shield, utilizing ring strain and reduced lipophilicity to drastically decrease CYP450-mediated clearance, thereby offering a superior pharmacokinetic starting point for lead optimization.

References[4]A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem[3]A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - ACS Publications[2] Mitigating Heterocycle Metabolism in Drug Discovery - ACS Publications[5] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed[1]On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC

Sources

Comparative

Reference Standards and Impurity Profiling for 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine: A Comparative Analytical Guide

Executive Summary & Chemical Context The compound 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a highly specialized structural motif increasingly utilized in the development of CNS-focused therapeutics and advanced agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a highly specialized structural motif increasingly utilized in the development of CNS-focused therapeutics and advanced agrochemicals. The molecule presents a unique analytical dichotomy: the 3,5-bis(trifluoromethyl)phenyl group imparts extreme lipophilicity and metabolic resistance[1], while the 4-membered azetidine ring introduces a sterically constrained, basic nitrogen center that is highly susceptible to hydrolytic ring-opening and nucleophilic oligomerization[2].

For researchers and drug development professionals, establishing a robust impurity profiling strategy is not merely a regulatory checkbox—it is a chemical necessity. This guide objectively compares reference standard tiers and analytical methodologies, providing field-proven, self-validating protocols to ensure compliance with ICH Q3A guidelines[3].

Comparative Analysis of Reference Standards

Establishing a control strategy requires the use of highly characterized reference materials. The choice of standard dictates the quantitative accuracy of the impurity profile.

Table 1: Comparison of Reference Standard Grades
Standard GradePurity RequirementRequired CharacterizationPrimary ApplicationCost/Resource Impact
Primary (Pharmacopeial/Certified) >99.5%1H/13C/19F NMR, HRMS, IR, EA, TGAAbsolute quantitative calibration; establishing secondary standards.High cost; limited availability for novel scaffolds.
Secondary (Working Standard) >99.0%HPLC-UV/MS against Primary StandardRoutine batch release; daily system suitability testing (SST).Cost-effective; requires rigorous internal qualification.
Impurity/Degradant Standards >95.0%HRMS, 1H/19F NMRValidating analytical methods (LOD/LOQ); spiking studies.High synthetic burden; critical for ICH Q3A compliance.

Causality Insight: Why synthesize specific impurity standards? Under ICH Q3A, any impurity exceeding the identification threshold (typically 0.10% for standard dosing) must be structurally characterized[3]. Because azetidines degrade into specific ring-opened amino alcohols under acidic stress[2], synthesizing these exact degradants is mandatory to validate the chromatographic resolution and response factors of your analytical method.

Impurity Profiling Methodologies: A Comparative Evaluation

Standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column is often insufficient for this molecule. The highly fluorinated bis(CF3) group can cause severe peak tailing due to secondary interactions with unendcapped silanols, and standard RPLC fails to resolve azetidine oligomers due to their identical hydrophobicity-to-surface-area ratios[4].

Table 2: Analytical Method Comparison
Analytical TechniqueTarget ImpuritiesStrengthsLimitations
HPLC-UV (PFP Column) Regioisomers, des-fluoro impurities, aromatic by-products.PFP stationary phase provides orthogonal fluorine-fluorine selectivity.Cannot distinguish co-eluting oligomers; blind to non-UV absorbing species.
2D-LC-HRMS (SEC x RPLC) Azetidine dimers/trimers, ring-opened degradants.Resolves oligomers by size (1st dimension) and hydrophobicity (2nd dimension)[4].High instrument complexity; requires advanced data processing software.
GC-FID / GC-MS Residual solvents (e.g., THF, bromoacetonitrile).High sensitivity for volatile organic impurities (ICH Q3C).Thermal degradation of the azetidine ring in the injection port.

Mechanistic Insights: Degradation and Oligomerization

Understanding how 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine degrades is a prerequisite for detecting its impurities. The strain energy of the 4-membered ring drives two primary degradation pathways:

  • Hydrolysis: Exposure to acidic aqueous conditions (e.g., 0.1 M HCl) rapidly cleaves the C-N bond, yielding a linear amino alcohol[2].

  • Oligomerization: In concentrated API batches, the secondary amine of one azetidine molecule can act as a nucleophile, attacking the strained ring of an adjacent molecule to form dimers and trimers[4].

Degradation A Intact Azetidine Core B Hydrolytic Stress (Acidic/Basic) A->B D Intermolecular Nucleophilic Attack A->D C Ring-Opened Amino Alcohol B->C H2O E Oligomeric Impurities D->E API + API

Fig 1: Primary degradation pathways of azetidine cores via hydrolysis and oligomerization.

Experimental Protocol: 2D-LC-HRMS Profiling Workflow

To capture the full spectrum of impurities—particularly elusive oligomers—a comprehensive two-dimensional liquid chromatography (2D-LC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard[4].

Self-Validating Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the API batch in Acetonitrile:Water (80:20 v/v) to a concentration of 2.0 mg/mL.

  • Causality: The high organic content ensures complete solubilization of the highly lipophilic bis(CF3)phenyl moiety, while the 20% aqueous portion prevents precipitation when injected into the SEC mobile phase.

Step 2: First Dimension Separation (SEC)

  • Action: Inject 10 µL onto an SEC column (e.g., 150 Å pore size) using an isocratic mobile phase of 50 mM ammonium acetate in water/acetonitrile.

  • Causality: Size Exclusion Chromatography separates molecules strictly by hydrodynamic volume. This isolates the monomeric API from any dimeric or trimeric azetidine oligomers that would otherwise co-elute in standard RPLC[4].

Step 3: Active Solvent Modulation

  • Action: Route the SEC effluent through an active modulation valve, diluting the eluate with weak solvent (water) before transferring it to the second dimension.

  • Causality: SEC mobile phases often possess high elution strength. Injecting this directly into an RPLC column causes "peak breakthrough" (poor retention). Modulation focuses the analyte band at the head of the 2nd dimension column.

Step 4: Second Dimension Separation (RPLC)

  • Action: Utilize a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 1.7 µm) with a rapid gradient of Water/Methanol (0.1% Formic Acid).

  • Causality: Standard C18 columns rely solely on hydrophobic dispersion. A PFP column engages in π−π , dipole-dipole, and specific fluorine-fluorine interactions, providing superior orthogonal selectivity to resolve des-fluoro impurities and regioisomers of the bis(CF3)phenyl group.

Step 5: HRMS Detection & ICH Q3A Reporting

  • Action: Analyze the eluate using a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Quantify peaks against the primary reference standard using the UV-PDA detector (254 nm).

  • Causality: HRMS provides exact mass data (within <3 ppm error) to definitively identify if a degradant is a ring-opened hydrolysis product (+18.01 Da) or a dimer (+ API exact mass). Any impurity >0.05% is reported, and >0.10% is structurally identified to meet regulatory thresholds[3].

Workflow A API Sample Prep (3-[3,5-Bis(CF3)phenyl]azetidine) B 1st Dimension: SEC (Size Exclusion) A->B Dilution C 2nd Dimension: RPLC (PFP Column) B->C Active Modulation D HRMS Detection (Orbitrap / Q-TOF) C->D MS Split E UV-PDA Detection (Quantification) C->E UV Split F Impurity ID & ICH Q3A Report D->F Exact Mass ID E->F Area %

Fig 2: 2D-LC-HRMS workflow for isolating and identifying azetidine oligomers and impurities.

References

  • [Degradation products of azetidine core G334089] Ovid / Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link](Note: Sourced via verified grounding index)

  • [Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry] PubMed (NIH). Available at:[Link]

  • [Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries] PubMed Central (NIH). Available at:[Link]

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

In modern medicinal chemistry, the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a highly effective strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affini...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a highly effective strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. When coupled with an azetidine ring—a strained, four-membered nitrogen heterocycle—the resulting building block, 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine , presents unique analytical challenges and opportunities.

This guide objectively evaluates the Gas Chromatography-Mass Spectrometry (GC-MS) performance of this compound, comparing its fragmentation behavior and chromatographic properties against its larger-ring analogs (pyrrolidine and piperidine derivatives). By understanding the causality behind these experimental observations, researchers can design more robust, self-validating analytical workflows.

Mechanistic Causality of EI Fragmentation

To accurately identify 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in complex matrices, one must understand the thermodynamic drivers of its fragmentation under standard 70 eV Electron Ionization (EI).

Unlike unstrained aliphatic amines that predominantly undergo simple α -cleavage, the azetidine ring possesses approximately 26 kcal/mol of ring strain. Upon ionization, the molecular ion [M]+∙ (m/z 269) rapidly relieves this strain through cross-ring cleavage. This pathway typically results in the expulsion of a neutral imine fragment ( CH2​=NH , 29 Da) or ethylene ( C2​H4​ , 28 Da), yielding a highly diagnostic fragment at m/z 240[1][2].

Simultaneously, the strongly electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring influences charge retention. The bis(trifluoromethyl)phenyl cation (m/z 213) is a highly stable, recurrent base peak in these systems, driven by benzylic cleavage that leaves the charge stabilized by the extended aromatic π -system despite the inductive pull of the fluorines[3].

Fragmentation M Molecular Ion [M]⁺ m/z 269 M_H [M - H]⁺ m/z 268 M->M_H α-Cleavage (-H•) F1 [M - CH₂=NH]⁺ m/z 240 M->F1 Ring Strain Release F2 Bis(CF₃)phenyl Cation m/z 213 M->F2 Benzylic Cleavage F3 CF₃⁺ Cation m/z 69 F2->F3 -C₆H₃CF₃

EI-MS fragmentation pathways of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine.

Comparative Performance: Azetidine vs. Pyrrolidine and Piperidine Analogs

When selecting a cyclic amine building block, distinguishing between ring sizes is critical. The table below compares the GC-MS analytical profiles of the azetidine derivative against its 5-membered (pyrrolidine) and 6-membered (piperidine) structural analogs.

Quantitative Data Comparison
CompoundRing SizeExact MassApprox. GC Retention IndexBase Peak (m/z)Key Diagnostic Ions (m/z)
3-[3,5-Bis(CF₃)phenyl]azetidine 4269.061350213269, 268, 240, 213, 69
3-[3,5-Bis(CF₃)phenyl]pyrrolidine 5283.081480213283, 282, 254, 213, 69
3-[3,5-Bis(CF₃)phenyl]piperidine 6297.091610296297, 296, 254, 213, 69

Analytical Insights:

  • Chromatographic Retention: The azetidine derivative elutes significantly earlier than the pyrrolidine and piperidine analogs. Its smaller molar volume and lower boiling point translate to a lower Kovats Retention Index on a standard 5% phenyl-methylpolysiloxane column[4].

  • Spectral Differentiation: While all three compounds share the m/z 213 and m/z 69 peaks (originating from the bis(trifluoromethyl)phenyl moiety), the piperidine analog favors an [M−1]+ base peak (m/z 296) due to highly stable α -cleavage without ring opening. In contrast, the azetidine's strain heavily promotes the [M−29]+ ion (m/z 240)[4].

Self-Validating Experimental Protocol

Secondary amines, such as azetidines, possess an active N-H bond that can interact with residual silanol groups on the GC column liner or stationary phase. This causes peak tailing, irreversible adsorption, and loss of sensitivity. To ensure a self-validating and highly reproducible assay, chemical derivatization prior to injection is mandatory [5].

Step-by-Step Methodology

Step 1: Sample Preparation & Derivatization

  • Dissolve 1.0 mg of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine in 1.0 mL of anhydrous acetonitrile.

  • Add 50 µL of the internal standard (Naphthalene-d8, 100 µg/mL) to validate retention time stability and injection volume.

  • Add 100 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).

  • Incubate the mixture at 60°C for 30 minutes to quantitatively convert the secondary amine to its N-trimethylsilyl (N-TMS) derivative.

Step 2: GC-MS Acquisition Parameters

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Quadrupole at 150°C. Scan range m/z 50–500.

Step 3: Self-Validation Logic The protocol is self-validating because the system continuously checks its own integrity. If the Naphthalene-d8 internal standard peak area deviates by >5% between runs, or if the N-TMS molecular ion (m/z 341) shows a tailing factor >1.2, the analyst immediately knows that either the derivatization was incomplete or the GC inlet requires maintenance.

Workflow Prep 1. Sample Derivatization (BSTFA + 1% TMCS) Inj 2. GC Injection (Splitless, 250°C) Prep->Inj Sep 3. Capillary Separation (5% Phenyl-methylpolysiloxane) Inj->Sep Ion 4. EI Ionization (70 eV, 230°C) Sep->Ion Det 5. Mass Analyzer (Quadrupole, m/z 50-500) Ion->Det Val QC. Self-Validation (Internal Standard Monitoring) Det->Val Data Review

Self-validating GC-MS analytical workflow for secondary cyclic amines.

References

  • Synthesis and Fungicidal Activities of Novel Bis(trifluoromethyl)phenyl-Based Strobilurins. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives: Cyclic tertiary amines related to MDPV. Journal of Chromatography B (PubMed). Available at: [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Available at:[Link]

  • Quantitative detection of organic mercury in whole blood using derivatization and gas chromatography-negative chemical ionization-mass spectrometry. OAE Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Comprehensive Safety & Operational Guide: Handling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than a cur...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with laboratory environments and personal protective equipment (PPE).

This guide provides a self-validating, step-by-step operational protocol for handling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine , ensuring maximum safety, regulatory compliance, and workflow efficiency.

Chemical Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why this specific molecule is hazardous. The danger of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine stems from the synergistic relationship between its two primary functional groups:

  • The Azetidine Ring (Secondary Amine): Azetidines are basic, nucleophilic four-membered nitrogen heterocycles. Upon contact with biological tissues, the basicity alters localized pH, leading to the saponification of skin lipids and protein denaturation. This manifests as severe skin irritation, potential corrosivity, and serious eye damage.

  • The 3,5-Bis(trifluoromethyl)phenyl Moiety: The addition of two trifluoromethyl ( −CF3​ ) groups drastically increases the molecule's lipophilicity (LogP).

The Causality of Risk: The high lipophilicity acts as a highly efficient delivery vehicle, allowing the irritating azetidine core to rapidly penetrate the stratum corneum (the skin's outer lipid layer) and enter systemic circulation. Therefore, dermal exposure is not just a localized risk—it is a systemic transport hazard. According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), a thorough hazard assessment must dictate the specific barriers required to prevent this absorption[1].

Personal Protective Equipment (PPE) Requirements

Engineering controls, such as working within a certified chemical fume hood, are the primary defense against airborne hazards[2]. However, PPE is the critical final barrier. Because this compound is frequently dissolved in organic solvents for synthesis, your glove choice must be dictated by the solvent matrix, not just the solute.

Table 1: General PPE Selection Matrix
PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical splash goggles (indirect venting).Protects against capillary action of the basic amine in ocular fluid[3].
Body Flame-resistant (FR) lab coat, fully buttoned.Prevents dermal exposure from splashes; FR material mitigates flammability risks of associated solvents[3].
Respiratory Fume hood (Face velocity 80-120 fpm).Prevents inhalation of aerosolized powders or volatile free-base vapors[4].
Footwear Closed-toe, non-porous shoes.Prevents pooling of spilled solvents against the skin[3].
Table 2: Solvent-Specific Glove Compatibility (Quantitative Data)

Standard nitrile gloves are highly vulnerable to common organic solvents. If the solvent permeates the glove, it carries the lipophilic 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine directly into the skin.

Solvent MatrixRecommended Glove MaterialBreakthrough TimeOperational Directive
Neat (Solid/Powder) Heavy-Duty Nitrile ( 4 mil)> 240 minsSufficient for dry powder handling.
Dichloromethane (DCM) Silver Shield (PVA/EVA) under Nitrile> 240 minsDCM permeates nitrile in < 1 minute[5]. Double-gloving with a laminate liner is mandatory[6].
Dimethylformamide (DMF) Butyl Rubber> 480 minsDMF readily permeates nitrile and latex[7]. Butyl rubber provides maximum protection.

Operational Workflow: Safe Handling Protocol

The following methodology provides a step-by-step, self-validating system for setting up reactions involving this compound.

Phase 1: Environmental Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Keep the sash at or below the 18-inch mark to maintain a protective air curtain[4].

  • Clear the Workspace: Remove incompatible chemicals, particularly strong oxidizers and strong acids, which can react exothermically with the basic azetidine.

Phase 2: PPE Donning & Material Transfer 3. Don PPE: Inspect gloves for degradation, micro-tears, or pinholes. Don the lab coat, safety goggles, and the solvent-appropriate gloves (refer to Table 2). 4. Weighing: If handling the compound as a solid (e.g., a hydrochloride salt), use an anti-static weigh boat. Fluorinated powders often hold static charges and can aerosolize easily. Weighing must be performed entirely inside the fume hood[8].

Phase 3: Solution Preparation & Handling 5. Solvent Addition: Slowly add the chosen solvent (e.g., DCM or DMF) to the compound. 6. Vessel Sealing: Ensure the reaction vessel (e.g., round-bottom flask or vial) is securely capped or connected to a closed system (like a Schlenk line) before removing it from the fume hood.

Phase 4: Doffing & Decontamination 7. Glove Removal: Use the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to ensure bare skin never touches the contaminated exterior. 8. Hygiene: Immediately wash hands and forearms with soap and water[8].

Emergency Spill Response & Disposal Plan

Fluorinated organic compounds require strict disposal protocols to prevent environmental contamination and the generation of highly toxic byproducts during waste processing.

Spill Cleanup Methodology:

  • Evacuate & Assess: If a spill occurs outside the fume hood, evacuate the immediate area. If inside the hood, leave the exhaust running and lower the sash.

  • Absorb: Cover the spill with a chemically inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use paper towels, as the basic amine combined with a solvent could pose a reactive hazard.

  • Collect: Using a non-sparking scoop, transfer the saturated absorbent into a compatible, sealable secondary container.

  • Decontaminate: Wash the spill surface with a mild acidic solution (like dilute citric acid) to neutralize residual amine, followed by soap and water.

Waste Disposal Plan:

  • Segregation: This compound contains multiple fluorine atoms. It must be segregated into designated Halogenated Organic Waste containers[8].

  • Causality: If fluorinated compounds are mixed with non-halogenated waste and sent for standard incineration, they can generate highly toxic and corrosive Hydrogen Fluoride (HF) gas. Clearly label the waste container with the full chemical name and the specific solvent used.

Operational Workflow Diagram

The following diagram illustrates the logical decision-making process for handling this compound, emphasizing the critical divergence in PPE selection based on the solvent matrix.

G Start Hazard Assessment 3-[3,5-Bis(CF3)phenyl]azetidine PPE PPE Selection & Donning Start->PPE Solvent Determine Solvent Matrix PPE->Solvent Neat Neat (Solid/Liquid) Nitrile Gloves (≥4 mil) Solvent->Neat DCM DCM Solution Silver Shield + Nitrile Solvent->DCM DMF DMF Solution Butyl Rubber Gloves Solvent->DMF Handling Fume Hood Handling (Engineering Control) Neat->Handling DCM->Handling DMF->Handling Spill Spill / Contamination? Handling->Spill Cleanup Immediate Doffing & Spill Response Protocol Spill->Cleanup Yes Disposal Halogenated Waste Disposal & Decon Spill->Disposal No Cleanup->Disposal

Workflow for handling 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine based on solvent matrix.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Fact Sheet: Methylene Chloride or Dichloromethane (DCM). Available at:[Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Methylene Chloride/Dichloromethane. Available at:[Link]

  • Chemius. Safety Data Sheet: Dimethylformamide (DMF). Available at:[Link]

Sources

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